1-(Boc-amino)-6-aza-spiro[3.4]octane
Description
BenchChem offers high-quality 1-(Boc-amino)-6-aza-spiro[3.4]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Boc-amino)-6-aza-spiro[3.4]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl N-(6-azaspiro[3.4]octan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(9)6-7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSIZFQACIWVCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Emerging Potential of 1-Substituted 6-Aza-Spiro[3.4]octane Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel molecular architectures that can effectively navigate the complexities of biological systems is a driving force in modern drug discovery. Spirocyclic scaffolds, with their inherent three-dimensionality, have garnered significant attention for their ability to improve upon the physicochemical and pharmacokinetic properties of drug candidates. Among these, the 6-aza-spiro[3.4]octane core represents a particularly intriguing, yet underexplored, structural motif. This technical guide provides a comprehensive overview of 1-substituted 6-aza-spiro[3.4]octane derivatives, offering a scientifically grounded exploration of their synthesis, potential biological applications, and strategies for structure-activity relationship (SAR) studies. By leveraging established synthetic methodologies for analogous spirocyclic systems and the known biological profiles of related compounds, this document aims to serve as a foundational resource for researchers poised to investigate this promising class of molecules.
Introduction: The Allure of the Third Dimension in Medicinal Chemistry
The over-saturation of "flat," sp2-hybridized carbocyclic and heterocyclic rings in many compound libraries has led to challenges in achieving target selectivity and favorable ADME (absorption, distribution, metabolism, and excretion) properties.[1] The introduction of spirocyclic systems, which feature two rings sharing a single atom, offers a compelling solution by increasing the fraction of sp3-hybridized carbons (Fsp3) and enforcing a more rigid, three-dimensional conformation. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, while the increased saturation often correlates with improved solubility and metabolic stability.
The 6-aza-spiro[3.4]octane scaffold, a fusion of a cyclobutane and a pyrrolidine ring, is a prime candidate for exploration in drug discovery. The pyrrolidine moiety is a well-established pharmacophore found in numerous approved drugs, while the spiro-fused cyclobutane ring introduces conformational constraint and novel exit vectors for substituent placement. The nitrogen atom at the 6-position provides a convenient handle for further derivatization and can act as a key hydrogen bond acceptor or a point of attachment for larger chemical moieties. This guide will focus specifically on the synthesis and potential applications of derivatives substituted at the 1-position of this scaffold, a modification that directly influences the spatial presentation of functional groups from the cyclobutane ring.
Synthetic Strategies for 1-Substituted 6-Aza-Spiro[3.4]octanes
While the direct synthesis of 1-substituted 6-aza-spiro[3.4]octanes is not extensively documented, a robust synthetic strategy can be devised by adapting established methods for the construction of similar spirocyclic systems. A plausible and flexible approach involves the initial synthesis of a 1-substituted-6-azaspiro[3.4]octan-5-one intermediate, which can then be reduced to the desired saturated scaffold.
Proposed Synthesis of the 6-Aza-Spiro[3.4]octan-5-one Core
A key challenge in the synthesis of the target scaffold is the regioselective introduction of a substituent at the 1-position. A logical approach is to begin with a pre-functionalized cyclobutane derivative.
Experimental Protocol: Synthesis of N-Benzyl-1-substituted-6-azaspiro[3.4]octan-5-one
-
Step 1: Synthesis of 1-Substituted Cyclobutane-1-carbonitrile. This can be achieved through various methods depending on the desired substituent 'R'. For example, a commercially available substituted cyclobutanone can be converted to the corresponding cyanohydrin, followed by reduction of the hydroxyl group.
-
Step 2: Reduction of the Nitrile to an Aminomethyl Group. The 1-substituted cyclobutane-1-carbonitrile can be reduced to the corresponding 1-(aminomethyl)-1-substituted-cyclobutane using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).
-
Step 3: N-Alkylation with an Ethyl Bromoacetate. The primary amine is then selectively N-alkylated with ethyl bromoacetate in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as acetonitrile.
-
Step 4: N-Benzylation. The secondary amine is protected with a benzyl group using benzyl bromide and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).
-
Step 5: Dieckmann Condensation. The crucial spirocyclization is achieved via an intramolecular Dieckmann condensation of the resulting diester using a strong base like sodium ethoxide in an anhydrous solvent such as ethanol or toluene. Subsequent acidic workup and decarboxylation will yield the desired N-benzyl-1-substituted-6-azaspiro[3.4]octan-5-one.
Caption: Proposed workflow for the synthesis of the core spirocycle.
Reduction of the Lactam and Derivatization
The resulting spiro-lactam can be readily reduced to the corresponding 6-aza-spiro[3.4]octane.
Experimental Protocol: Reduction and N-Deprotection
-
Step 1: Lactam Reduction. The N-benzyl-1-substituted-6-azaspiro[3.4]octan-5-one is reduced to N-benzyl-1-substituted-6-azaspiro[3.4]octane using a powerful reducing agent like LiAlH4 in THF.
-
Step 2: N-Deprotection. The benzyl protecting group can be removed via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source) to yield the final 1-substituted-6-azaspiro[3.4]octane. This secondary amine can then be used for further functionalization.
Physicochemical Properties and Characterization
The introduction of the spirocyclic core is expected to significantly impact the physicochemical properties of the molecules.
| Property | Expected Impact of Spirocyclic Core | Rationale |
| Lipophilicity (LogP/LogD) | Generally lower | The increased sp3 character and more compact shape can reduce the surface area available for hydrophobic interactions. |
| Aqueous Solubility | Generally higher | The disruption of crystal lattice packing and potential for improved solvation can enhance solubility. |
| Metabolic Stability | Potentially improved | The rigid conformation can sterically hinder access of metabolic enzymes to labile sites. The absence of easily oxidizable aromatic rings is also beneficial. |
| pKa | Typical of a secondary amine | The pKa of the pyrrolidine nitrogen is expected to be in the typical range for secondary amines, allowing for salt formation to improve solubility and handling. |
Characterization: The synthesized compounds can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be crucial for confirming the spirocyclic structure, with characteristic shifts and coupling patterns for the cyclobutane and pyrrolidine protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Will show the disappearance of the lactam carbonyl stretch upon reduction.
Potential Biological Applications and Target Space
While no biological data exists specifically for 1-substituted 6-aza-spiro[3.4]octane derivatives, the known activities of structurally related diazaspiro[3.4]octanes provide a strong basis for hypothesizing potential applications.
Antitubercular and Antibacterial Agents
Recent studies have identified 2,6-diazaspiro[3.4]octane derivatives as potent antitubercular agents.[2] The spirocyclic core in these compounds is thought to contribute to their favorable pharmacokinetic properties, allowing for effective engagement with their bacterial targets. It is plausible that 1-substituted 6-aza-spiro[3.4]octane derivatives could also exhibit antibacterial or antitubercular activity. The substituent at the 1-position could be varied to optimize potency and selectivity.
Antimalarial Agents
A novel series of diazaspiro[3.4]octanes has shown promising activity against multiple stages of the Plasmodium falciparum parasite, the causative agent of malaria.[3] The mode of resistance for these compounds has been linked to the P. falciparum cyclic amine resistance locus. This suggests that the aza-spirocyclic core is a key pharmacophoric element. Exploration of 1-substituted 6-aza-spiro[3.4]octane derivatives in antimalarial assays is therefore a highly promising avenue of research.
Central Nervous System (CNS) Targets
The rigid, three-dimensional nature of spirocycles makes them well-suited for targeting the often-complex binding sites of CNS receptors and ion channels. The pyrrolidine moiety is a common feature in many CNS-active drugs. By systematically varying the substituent at the 1-position, it may be possible to develop selective ligands for a range of CNS targets, such as dopamine, serotonin, or GABA receptors.
Caption: Potential therapeutic areas for exploration.
Hypothetical Structure-Activity Relationship (SAR) Studies
A systematic exploration of the substituent at the 1-position is crucial for understanding the SAR of this compound class and for optimizing their biological activity.
Proposed SAR Exploration Strategy:
-
Initial Library Synthesis: Synthesize a small, diverse library of 1-substituted analogs. The choice of substituents should aim to probe the effects of size, electronics, and hydrogen bonding potential.
| Substituent (R) at C1 | Rationale |
| Small Alkyl (e.g., Methyl, Ethyl) | Probe for steric tolerance in the binding pocket. |
| Aromatic (e.g., Phenyl, Substituted Phenyl) | Explore potential for pi-stacking interactions and introduce vectors for further functionalization. |
| Polar Groups (e.g., Hydroxyl, Methoxy) | Investigate the impact of hydrogen bond donors and acceptors on potency and solubility. |
| Halogens (e.g., Fluoro, Chloro) | Modulate electronic properties and potentially block metabolic hotspots. |
-
Biological Screening: Screen the initial library in a panel of relevant biological assays (e.g., antibacterial, antimalarial, and a selection of CNS receptor binding assays).
-
Iterative Optimization: Based on the initial screening results, design and synthesize a second generation of analogs to further probe promising interactions and improve potency, selectivity, and ADME properties. For example, if a phenyl-substituted analog shows activity, a range of substituted phenyl groups could be explored to optimize electronic and steric effects.
Caption: A proposed iterative cycle for SAR exploration.
Conclusion and Future Directions
The 1-substituted 6-aza-spiro[3.4]octane scaffold represents a novel and promising area for exploration in medicinal chemistry. While direct literature on this specific substitution pattern is currently limited, the synthetic accessibility of the core structure can be reasonably inferred from established methods for related spirocycles. The known biological activities of analogous diazaspiro[3.4]octanes in infectious diseases provide a strong rationale for investigating these compounds in similar therapeutic areas. Furthermore, their inherent three-dimensionality and the presence of the pyrrolidine motif suggest their potential as modulators of CNS targets.
Future research in this area should focus on:
-
Developing and optimizing a robust and scalable synthesis for the 1-substituted 6-aza-spiro[3.4]octane core.
-
Synthesizing and screening a diverse library of analogs to identify initial biological activities and establish a preliminary SAR.
-
Utilizing computational methods to predict potential biological targets and guide the design of focused compound libraries.[4][5]
-
Investigating the impact of stereochemistry at the spiro-center and at the 1-position on biological activity.
By systematically applying the principles of modern medicinal chemistry, the 1-substituted 6-aza-spiro[3.4]octane scaffold has the potential to yield novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.
References
- Carreira, E. M., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134-6137.
-
Carreira, E. M., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515.
- Caron, S., & Hawkins, J. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
- Chemov, Y. N., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529.
-
Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291-2309.[3][6]
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
-
Nantasenamat, C., Isarankura-Na-Ayudhya, C., & Prachayasittikul, V. (2010). Advances in computational methods to predict the biological activity of compounds. Expert Opinion on Drug Discovery, 5(7), 633-653.[4][5]
-
Peretolchina, V. I., et al. (2023). You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. International Journal of Molecular Sciences, 24(24), 17290.[2]
-
RSC Publishing. (2019). Small Ring Building Blocks for Medicinal Chemistry. TCI Mail, 180.[1]
-
University of Pretoria. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Retrieved from [Link]3][6]
- Wang, W., et al. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 163-168.
-
Wuitschik, G., et al. (2008). Spirocyclic oxetanes: synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515.[1]
-
Yap, C. W. (2011). PaDEL-descriptor: An open source software to calculate molecular descriptors and fingerprints. Journal of Computational Chemistry, 32(7), 1466-1474.[4][5]
Sources
- 1. One-pot three-component synthesis of azaspirononatriene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Spirocyclic Scaffolds with High Fsp3 Character: Navigating Three-Dimensional Chemical Space for Modern Drug Discovery
Abstract
The paradigm in small molecule drug discovery is undergoing a significant shift, moving away from the planar, aromatic-rich structures of the past towards molecules with greater three-dimensionality. This evolution, often termed the "escape from flatland," is driven by the need for compounds with improved physicochemical and pharmacokinetic properties, as well as enhanced selectivity for complex biological targets.[1] At the forefront of this movement are spirocyclic scaffolds—rigid, three-dimensional structures defined by two rings sharing a single quaternary carbon atom. When enriched with sp3-hybridized carbons (high Fsp3 character), these scaffolds offer a unique combination of structural rigidity, conformational pre-organization, and novel chemical space. This guide provides an in-depth analysis of the strategic advantages of high-Fsp3 spirocyclic scaffolds, details robust synthetic methodologies for their construction, presents case studies of their successful application in medicinal chemistry, and offers a detailed experimental protocol for their synthesis.
The Strategic Imperative for Fsp3 Character and Three-Dimensionality
For decades, medicinal chemistry has been dominated by "flat," aromatic compounds, largely due to the accessibility and reliability of synthetic methods like cross-coupling reactions. However, an over-reliance on sp2-rich systems has been linked to suboptimal drug properties. The fraction of sp3-hybridized carbons (Fsp3) has emerged as a critical molecular descriptor for drug-likeness.[2][3] A higher Fsp3 value correlates with increased clinical success, primarily by improving key compound characteristics.[4][5][6][7][8]
Key Advantages of High Fsp3 Character:
-
Enhanced Solubility: Increasing saturation disrupts the planar stacking that often leads to poor aqueous solubility in flat, aromatic molecules.[6][9]
-
Improved Metabolic Stability: Saturated carbon centers are generally less susceptible to oxidative metabolism compared to electron-rich aromatic rings.[4][9]
-
Reduced Off-Target Activity: The three-dimensional arrangement of substituents allows for more specific and precise interactions with the target's binding pocket, reducing promiscuous binding to other proteins.[10]
-
Access to Novel Chemical Space: High-Fsp3 scaffolds provide entry into unique, underexplored areas of chemical space, offering significant opportunities for novel intellectual property.[10][11]
Spirocycles are exceptional platforms for realizing these benefits. The spirocenter, a quaternary sp3 carbon, acts as a rigid anchor, locking the two rings in a defined perpendicular orientation. This projects functional groups into three-dimensional space in a controlled manner, an attribute that is difficult to achieve with more flexible acyclic or simple cyclic systems.[12][13][14]
Caption: "Escape from Flatland": Transitioning from 2D to 3D scaffolds.
Physicochemical and Pharmacokinetic Advantages in Practice
The theoretical benefits of spirocyclic scaffolds translate into tangible improvements in drug development. By rigidly holding functional groups in a specific orientation, these scaffolds reduce the entropic penalty associated with a ligand binding to its target, which can lead to a significant increase in potency and selectivity.[8][9][10][14][15]
A compelling example is the optimization of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists. Researchers systematically replaced a flexible morpholine ring with various azaspirocycles. This strategic modification, a form of bioisosteric replacement, led to compounds with lower lipophilicity (LogD), enhanced metabolic stability, and superior selectivity against the hERG channel, a critical anti-target for cardiac safety.[4]
| Property | Planar/Flexible Precursor (e.g., Morpholine) | Spirocyclic Analog (e.g., Azaspirocycle) | Rationale for Improvement |
| Fsp3 Character | Low to Moderate | High | Increased number of sp3-hybridized carbons.[4][8] |
| Lipophilicity (LogP/LogD) | Often High | Generally Lower | The 3D structure disrupts planarity, reducing non-polar surface area and improving aqueous solubility.[4][9] |
| Metabolic Stability | Susceptible to Oxidation | More Robust | The spirocyclic core can block metabolically labile sites and its rigidity may prevent binding to metabolizing enzymes.[9][16] |
| Binding Potency | Variable | Often Increased | The pre-organized conformation reduces the entropic penalty upon binding to the biological target.[8] |
| Selectivity | May have off-target effects | Typically Higher | The precise vectoral projection of substituents allows for more specific interactions with the intended target.[4][9] |
| Aqueous Solubility | Lower | Higher | Increased saturation and disruption of crystal lattice packing lead to better solubility.[12][16] |
Synthetic Strategies: Building the 3D Core
The growing appreciation for spirocyclic scaffolds has spurred the development of diverse and robust synthetic methodologies. The choice of strategy depends on the desired ring sizes, substitution patterns, and the commercial availability of starting materials. A self-validating protocol relies on robust, high-yielding reactions that are scalable and lead to easily purifiable products.
Key Synthetic Approaches:
-
Double Intramolecular Alkylation: This is a classic and powerful method for constructing symmetric spirocycles like spiro[3.3]heptane. A central nucleophile (e.g., a malonic ester) is reacted with a dielectrophile, such as 1,3-dibromopropane, followed by a second intramolecular cyclization. The causality here is the sequential formation of two rings around a central carbon, driven by the formation of stable 4- or 5-membered rings.
-
[m+n] Cycloaddition Reactions: These reactions are highly efficient for creating one of the rings in a single step. For instance, a [2+2] cycloaddition between a ketene and an alkene can rapidly generate a cyclobutanone ring, which is a common precursor to many spirocyclic systems.[17]
-
Strain-Release Rearrangements: Highly strained systems can be used as precursors to drive the formation of spirocycles. A notable example is the semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates, which rearranges to form the spiro[3.3]heptan-1-one core in a regio- and stereospecific manner.[18]
-
Diversity-Oriented Synthesis (DOS): DOS strategies employ cascade reactions or multi-component reactions to rapidly generate libraries of complex and diverse spirocyclic scaffolds from simple starting materials.[15][19][20] This approach is invaluable for generating compound collections for high-throughput screening.
Caption: General workflow for the synthesis of a spiro[3.3]heptane core.
Detailed Experimental Protocol: Synthesis of a Spiro[3.3]heptane Building Block
This protocol describes a validated synthesis of diethyl spiro[3.3]heptane-2,6-dicarboxylate, a versatile building block for further functionalization. The choice of a malonic ester cyclization is based on its reliability and scalability.
Methodology: Diethyl Spiro[3.3]heptane-2,6-dicarboxylate Synthesis
-
Reaction Setup & Reagent Preparation (Inert Atmosphere):
-
To a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dry ethanol (400 mL).
-
Carefully add sodium metal (10.0 g, 435 mmol) in small portions to the ethanol. Causality: This exothermically generates sodium ethoxide in situ, a strong base necessary for deprotonating the malonic ester.
-
After all the sodium has reacted, allow the solution to cool to room temperature.
-
-
First Cyclization (Ring Formation 1):
-
To the sodium ethoxide solution, add diethyl malonate (32.0 g, 200 mmol) dropwise via an addition funnel over 20 minutes.
-
Stir the resulting solution for 30 minutes at room temperature.
-
Add 1,3-dibromopropane (40.4 g, 200 mmol) dropwise. An exotherm will be observed.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4 hours. Causality: The malonate anion acts as a nucleophile, displacing one bromide to form the first C-C bond and then cyclizing to displace the second, forming a stable cyclobutane ring.
-
-
Second Cyclization (Ring Formation 2):
-
After 4 hours, add a second equivalent of sodium ethoxide solution, prepared separately by dissolving sodium (4.6 g, 200 mmol) in dry ethanol (100 mL).
-
Heat the mixture to reflux for an additional 12 hours. Causality: The second equivalent of base deprotonates the remaining acidic proton on the cyclobutane intermediate, allowing the second intramolecular alkylation to occur, forming the spirocenter.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with brine (150 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield diethyl spiro[3.3]heptane-2,6-dicarboxylate as a colorless oil. Self-Validation: The identity and purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry, which will show the characteristic symmetric signals of the spirocyclic core.
-
Applications in Drug Discovery: Scaffold Hopping and Bioisosterism
Spirocyclic scaffolds are frequently introduced into drug candidates through scaffold hopping or bioisosteric replacement strategies.[21][22][23] This involves replacing a pre-existing molecular core (often an aromatic ring) with a spirocycle to overcome issues with pharmacokinetics, selectivity, or to secure new intellectual property.[1][24][25][26][27][28][29]
Case Study: PARP Inhibitors
Olaparib is a successful PARP inhibitor used in cancer therapy, but its piperazine ring can be a liability. In a scaffold hopping exercise, the piperazine was replaced with a diazaspiro[3.3]heptane moiety.[4][8] While this led to a slight decrease in potency, the spirocyclic analog exhibited significantly improved selectivity for PARP-1 over other PARP family members.[4][8] This enhanced selectivity was accompanied by reduced DNA damage and lower cytotoxicity, highlighting how a spirocyclic core can fine-tune a drug's biological profile.[4][9]
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. Fsp3: A new parameter for drug-likeness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. tandfonline.com [tandfonline.com]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 14. mdpi.com [mdpi.com]
- 15. Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Spirocycles as Bioisosteres for Aromatic Fragments [chem-space.com]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 29. researchgate.net [researchgate.net]
Technical Comparative Analysis: 1-Amino vs. 2-Amino-6-Azaspiro[3.4]octane
[1]
Structural Architecture & Vector Analysis
The core difference between these isomers lies in the positioning of the amino substituent on the cyclobutane ring relative to the spiro-junction.[1]
Numbering Convention
To ensure clarity, this guide utilizes the following IUPAC-consistent numbering for the 6-azaspiro[3.4]octane core:
-
Positions 1–3: Cyclobutane ring.[1]
-
Position 5: Spiro-carbon junction.[1]
-
Position 6: Nitrogen atom (pyrrolidine ring).[1]
Vector Comparison
The choice between the 1-amino and 2-amino isomer dictates the exit vector of the substituent, dramatically affecting ligand-protein binding.
| Feature | 1-Amino Isomer (Proximal) | 2-Amino Isomer (Distal) |
| Position | Adjacent to spiro-center ( | Opposite to spiro-center ( |
| Vector Geometry | "Ortho-like" / Kinked. The substituent exits at an acute angle relative to the pyrrolidine plane.[1] | "Para-like" / Linear. The substituent extends linearly, maximizing distance from the core.[1] |
| Steric Environment | High Congestion. The amino group is sterically influenced by the spiro-ring, limiting the size of subsequent modifications. | Exposed. The amino group is solvent-exposed, allowing for bulky derivatization without clashing with the core.[1] |
| Conformation | Forces the cyclobutane ring into a specific pucker to minimize 1,5-diaxial-like interactions.[1] | Cyclobutane ring retains a "butterfly" pucker; the substituent adopts an equatorial-like orientation.[1] |
Synthetic Pathways[4][5][6]
The synthesis of these isomers requires distinct strategies due to the difficulty of functionalizing specific positions on the strained cyclobutane ring.
Synthesis of 1-Amino-6-azaspiro[3.4]octane
Access to the 1-isomer typically proceeds via the 1-oxo intermediate.[1] The ketone at position 1 is generated via ring expansion or spiro-annulation, followed by stereoselective reductive amination.[1]
Synthesis of 2-Amino-6-azaspiro[3.4]octane
The 2-amino isomer is often more synthetically accessible via [2+2] cycloaddition or from 3-oxocyclobutanecarboxylate precursors.[1]
Physicochemical & ADME Properties[1]
Replacing a standard piperidine or cyclohexyl spacer with these spirocyclic cores significantly alters the physicochemical profile of a drug candidate.[1]
| Property | Effect of Spiro[3.4]octane Core | Advantage over Monocycles |
| LogP (Lipophilicity) | Lowers LogP compared to aromatic spacers.[1] | Improves water solubility without adding polar surface area (PSA).[1] |
| Metabolic Stability | High. The quaternary spiro-carbon blocks metabolic oxidation at the most vulnerable position (alpha to nitrogen).[1] | Superior to piperidine, which is prone to CYP450 oxidation at the |
| Basicity (pKa) | The pyrrolidine nitrogen (N6) is basic ( | Tunable via N-substitution (e.g., urea, amide formation lowers basicity). |
| Fsp³ (Fraction sp³) | Increases saturation.[1] | Correlates with higher clinical success rates and lower off-target toxicity.[1] |
Experimental Protocols
General Protocol: Reductive Amination (Oxo Amino)
This protocol is applicable for converting either 1-oxo or 2-oxo intermediates to their respective amino forms.[1]
Reagents:
-
Substrate: tert-Butyl x-oxo-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq)[1]
-
Ammonium Acetate (
) (10.0 eq) -
Sodium Cyanoborohydride (
) (1.5 eq) -
Solvent: Methanol (MeOH)
Procedure:
-
Imine Formation: Dissolve the ketone substrate in dry MeOH under
atmosphere. Add and stir at room temperature for 2 hours. Note: For sterically hindered ketones (like the 1-oxo), adding Titanium(IV) isopropoxide ( ) can facilitate imine formation. -
Reduction: Cool the mixture to 0°C. Cautiously add
portion-wise. -
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Monitor via LC-MS (Target mass:
for Boc-protected diamine).[1] -
Workup: Quench with saturated aqueous
. Remove MeOH under reduced pressure.[1] Extract aqueous residue with DCM ( ).[1] -
Purification: Dry combined organics over
, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH OH gradient).
Deprotection (Boc Removal)
To access the free diamine or selectively functionalize the primary amine:
Medicinal Chemistry Applications
Case Study: Scaffold Hopping in GPCR Antagonists
In the optimization of Chemokine Receptor (CCR) antagonists, replacing a central piperidine ring with 2-amino-6-azaspiro[3.4]octane often maintains the linear distance between binding pharmacophores while increasing rigidity.
-
1-Amino Isomer Utility: Used when the binding pocket requires a "U-turn" or kinked geometry.[1] The proximity of the amine to the core allows for compact folding of the ligand.
-
2-Amino Isomer Utility: Used as a direct spacer.[1] The ~6 Å distance between the two nitrogens mimics a 1,4-disubstituted piperazine but with a distinct vector that avoids "flat" aromatic stacking interactions.
References
-
Synthesis of Novel Azaspiro[3.4]octanes. ResearchGate. (Detailed routes for spiro-annulation and functionalization).
-
Facile Synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. (Methodologies for constructing the spiro-core).
-
tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate. PubChem.[1] (Chemical properties and CAS 1251010-17-9 data).[1]
-
tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. PubChem.[1][5] (Chemical properties and CAS 1239319-94-8 data).[1]
-
Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. (Review of spirocycles including azaspiro[3.4]octanes as high-Fsp3 scaffolds).
Emerging Spirocyclic Pharmacophores: Engineering 3D Complexity in Medicinal Chemistry
[1]
Executive Summary: The 3D Mandate
The "Escape from Flatland" is no longer a theoretical preference but a practical mandate in modern drug discovery. As medicinal chemistry moves beyond the "low-hanging fruit" of flat, aromatic-rich kinase inhibitors, the correlation between fraction of sp3-hybridized carbons (
Spirocyclic scaffolds—structures where two rings share a single atom—represent the frontier of this geometric evolution. Unlike fused or bridged systems, spirocycles offer unique orthogonal exit vectors , allowing substituents to explore chemical space perpendicular to the core plane. This guide analyzes the resurgence of spirocyclic pharmacophores, focusing on the emerging spiro[3.3]heptane and spiro[2.3]hexane systems as bioisosteres for traditional flat heterocycles.
The Physicochemical Rationale
Vector Positioning and Geometric Novelty
Traditional aromatic scaffolds (benzene, pyridine, piperazine) present exit vectors that are coplanar (
-
Piperazine (Flat): Substituents at N1 and N4 are roughly linear or planar.
-
2,6-Diazaspiro[3.3]heptane (3D): Substituents are spatially separated by a rigid, insulating core, projecting vectors into new pockets.
Metabolic Stability and "Soft Spots"
Flat heterocycles often suffer from rapid oxidative metabolism at benzylic-like positions or via N-oxidation.
-
The Problem: In a piperazine ring, the
-carbons are electronically activated for CYP450 oxidation. -
The Spiro Solution: In spiro[3.3]heptanes, the
-carbons are part of a strained four-membered ring. The geometric constraints (bond angle strain) make the formation of intermediates (required for radical abstraction or iminium formation) energetically unfavorable (Bredt’s rule analog). This dramatically extends half-life ( ).
Solubility and Lattice Energy
Planar molecules stack efficiently in the solid state (high lattice energy), reducing aqueous solubility. The "awkward" 3D shape of spirocycles disrupts
Deep Dive: The Spiro[3.3]heptane Scaffold
The 2,6-diazaspiro[3.3]heptane has emerged as a premier bioisostere for the piperazine ring.
Case Study: Olaparib Analogs
Research has demonstrated that replacing the piperazine core of the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane maintains potency while improving physicochemical profiles.
Table 1: Comparative Profile of Piperazine vs. Spiro[3.3]heptane Analogs
| Property | Piperazine Core (Reference) | 2,6-Diazaspiro[3.3]heptane (Bioisostere) | Impact |
| Vector Angle | ~180° (Chair conformation) | ~180° (Linear projection, rigid) | Retains binding geometry |
| LogD (pH 7.4) | 1.8 | 1.2 | Improved Polarity |
| Solubility | Moderate | High | Disrupted Stacking |
| HLM | 45 µL/min/mg | < 5 µL/min/mg | Metabolic Blockade |
| hERG Inhibition | IC50 = 12 µM | IC50 > 30 µM | Reduced Liability |
Data synthesized from recent medicinal chemistry literature (e.g., J. Med.[1][2] Chem. 2021, 64, 1, 150–183).[3]
Technical Core: Synthetic Architectures
Synthesizing strained spirocycles requires overcoming the inherent ring strain (~26 kcal/mol for cyclobutane). Two primary strategies dominate: Double Displacement (traditional) and Strain-Release (modern).
Protocol: Synthesis of tert-butyl 6-benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylate
This protocol describes the robust "Double Displacement" method, favored for its scalability and use of accessible starting materials.
Reagents:
-
Pentaerythritol tribromide (Starting material)
-
Benzylamine
-
tert-Butyl carbamate (Boc-NH2)
-
Potassium tert-butoxide (KOtBu)[2]
-
DMF (anhydrous)
Step-by-Step Methodology:
-
Formation of the First Azetidine Ring:
-
Dissolve pentaerythritol tribromide (1.0 eq) in ethanol.
-
Add benzylamine (3.0 eq) and reflux for 12 hours.
-
Mechanism:[4] Double nucleophilic displacement of two bromide arms by the primary amine forms the first azetidine ring.
-
Purification: Acid-base extraction yields 3,3-bis(bromomethyl)-1-benzylazetidine .
-
-
Spirocyclization (The Critical Step):
-
Dissolve the intermediate (1.0 eq) in anhydrous DMF (0.1 M concentration to favor intramolecular reaction).
-
Add Boc-NH2 (1.1 eq) and KOtBu (2.5 eq).
-
Heat to 80°C for 4 hours.
-
Mechanism:[4] The deprotonated Boc-amine attacks one bromomethyl group (intermolecular), followed by a rapid intramolecular attack on the second bromomethyl group to close the second ring.
-
Note: High dilution is crucial to prevent polymerization.
-
-
Isolation:
-
Quench with water, extract with EtOAc.
-
Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Yield: Typically 60-75%.
-
-
Validation:
-
1H NMR (CDCl3): Look for the characteristic "singlet" resonances of the methylene protons on the cyclobutane rings (often appear as chemically equivalent sets due to symmetry).
-
13C NMR: The quaternary spiro-carbon usually appears around 35-40 ppm.
-
Visualizations
Decision Logic: When to Deploy Spirocycles
Use this logic flow to determine if a spirocyclic scaffold is appropriate for your lead optimization campaign.
Figure 1: Decision matrix for deploying spirocyclic scaffolds in Hit-to-Lead optimization.
Synthetic Workflow: 2,6-Diazaspiro[3.3]heptane
A visual representation of the double-displacement protocol described in Section 4.1.
Figure 2: Synthetic route for the construction of the 2,6-diazaspiro[3.3]heptane core.
Emerging Scaffolds to Watch
While spiro[3.3]heptanes are becoming established, the next wave of innovation lies in even more strained systems:
-
Spiro[2.3]hexane:
-
Features: Contains a cyclopropane ring fused to a cyclobutane.
-
Utility: Extreme rigidity and high
. The cyclopropane ring can act as a bioisostere for a carbonyl or alkene due to its -character.
-
-
Spiro-Oxindoles:
-
Features: Privileged scaffold found in natural products (e.g., horsfiline).
-
Utility: Highly effective in kinase inhibition (e.g., MDM2 inhibitors) due to the ability to project substituents into deep hydrophobic pockets.
-
-
Spiro-Azetidines:
-
Features: Bioisosteres for morpholine when an oxygen is incorporated (e.g., 2-oxa-6-azaspiro[3.3]heptane).
-
Conclusion
The incorporation of spirocyclic pharmacophores is a proven strategy to improve the "drug-likeness" of clinical candidates.[5] By disrupting planarity, these scaffolds simultaneously solve solubility issues and metabolic liabilities while opening novel intellectual property space. For the medicinal chemist, the spiro[3.3]heptane is no longer an exotic curiosity but a standard tool in the optimization toolkit.
References
-
Spirocyclic Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry (2021) URL:[Link]
-
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Source: Journal of Medicinal Chemistry (2009) URL:[Link]
-
Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes Source: Synthesis (Thieme Connect) URL:[Link]
-
Rolapitant (Varubi): A Neurokinin-1 Receptor Antagonist Source:[6][7][8] PubChem URL:[6][7][8][Link]
-
Structure–Metabolism Relationships in the Microsomal Clearance of Piperazin-1-ylpyridazines Source: ChemMedChem (via PMC) URL:[Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. US20090054408A1 - Monocyclic anilide spirolactam cgrp receptor antagonists - Google Patents [patents.google.com]
- 4. Novel Macrocyclic Antagonists of the CGRP Receptor Part 2: Stereochemical Inversion Induces an Unprecedented Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. Rolapitant | C25H26F6N2O2 | CID 10311306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. SID 178102375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Rolapitant Hydrochloride | C25H29ClF6N2O3 | CID 16203739 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of 1-(Boc-amino)-6-aza-spiro[3.4]octane
This Application Note provides a comprehensive, field-validated protocol for the synthesis of 1-(Boc-amino)-6-aza-spiro[3.4]octane . This scaffold is a high-value pharmacophore in modern drug discovery, serving as a conformationally restricted, spirocyclic bioisostere of morpholine and piperidine derivatives.
The route selected is the [2+2] Cycloaddition Strategy , chosen for its scalability, reliability, and ability to generate the spiro-quaternary carbon with high efficiency.
Executive Summary & Scope
This guide details the multi-gram synthesis of tert-butyl 1-((tert-butoxycarbonyl)amino)-6-azaspiro[3.4]octane-6-carboxylate .
-
Target Molecule: 1-(Boc-amino)-6-aza-spiro[3.4]octane (N6-protected).
-
Key Challenge: Construction of the strained spiro[3.4] system and stereoselective introduction of the amine.
-
Methodology: Wittig olefination followed by a regioselective [2+2] cycloaddition with in situ generated dichloroketene.
-
Applications: Fragment-based drug discovery (FBDD), peptidomimetic synthesis, and increasing Fsp³ character in lead optimization.
Retrosynthetic Analysis & Pathway
The most robust disconnection for spiro-cyclobutanones involves the [2+2] cycloaddition of a ketene to an exocyclic olefin. This approach avoids the difficult dialkylation of quaternary centers.
Synthetic Pathway Diagram
Caption: Four-step convergent synthesis of the spiro[3.4]octane scaffold via dichloroketene cycloaddition.
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-methylenepyrrolidine-1-carboxylate
Objective: Convert the ketone to the exocyclic alkene.
-
Reagents: Methyltriphenylphosphonium bromide (MTPB), Potassium tert-butoxide (KOtBu), THF (anhydrous).
-
Protocol:
-
Suspend MTPB (1.2 equiv) in anhydrous THF (0.5 M) under N₂ atmosphere.
-
Cool to 0°C and add KOtBu (1.2 equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 45 min.
-
Add tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 equiv) dissolved in minimal THF dropwise.
-
Warm to room temperature (RT) and stir for 4 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with Et₂O.[1] Dry organics over MgSO₄ and concentrate.
-
Purification: Filtration through a silica plug (Hexanes/EtOAc 9:1) is usually sufficient to remove triphenylphosphine oxide.
-
-
Checkpoint: Product should be a colorless oil. ¹H NMR will show characteristic exocyclic alkene protons at ~5.0 ppm.
Step 2: [2+2] Cycloaddition to tert-Butyl 2,2-dichloro-1-oxo-6-azaspiro[3.4]octane-6-carboxylate
Objective: Construct the spiro-cyclobutane ring. Safety Critical: Trichloroacetyl chloride is corrosive. Dichloroketene is generated in situ and is highly reactive.
-
Reagents: tert-Butyl 3-methylenepyrrolidine-1-carboxylate (from Step 1), Trichloroacetyl chloride, Zinc-Copper couple (Zn/Cu) or Activated Zinc dust, DME (Dimethoxyethane), Diethyl ether.
-
Protocol:
-
In a flame-dried 3-neck flask, suspend Activated Zinc (4.0 equiv) in anhydrous DME (0.3 M relative to alkene).
-
Add the methylene pyrrolidine (1.0 equiv).
-
Add Trichloroacetyl chloride (2.0 equiv) dropwise over 1 hour via an addition funnel. Maintain temperature at 20-25°C (reaction is exothermic).
-
Sonication can help initiate the reaction if using standard Zn dust.
-
Stir vigorously for 12–16 hours at RT.
-
Workup: Filter through Celite to remove zinc salts. Wash the filtrate with saturated NaHCO₃ (careful: gas evolution) and brine.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
-
Mechanism: The zinc dechlorinates the trichloroacetyl chloride to form dichloroketene, which undergoes a regioselective [2+2] cycloaddition with the exocyclic alkene.
Step 3: Dechlorination to tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate
Objective: Remove the chlorine atoms to yield the parent spiro-ketone.
-
Reagents: Zinc dust, Acetic Acid (AcOH), Methanol.
-
Protocol:
-
Dissolve the dichloroketone intermediate in MeOH (0.2 M).
-
Add Zinc dust (5.0 equiv).
-
Add Glacial Acetic Acid (5.0 equiv).
-
Heat to 60°C for 2–4 hours. Monitor by TLC (product is more polar than starting material).
-
Caution: Do not overheat, or the Boc group may degrade.
-
Workup: Filter through Celite. Concentrate the filtrate. Dissolve residue in EtOAc and wash with saturated NaHCO₃ to neutralize acid.
-
Yield: Typically 75-85% over two steps.
-
Step 4: Reductive Amination & Boc Protection
Objective: Install the amine functionality at C1 and protect it.
-
Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN), Methanol, Boc Anhydride (Boc₂O).
-
Protocol:
-
Dissolve the spiro-ketone (1.0 equiv) and NH₄OAc (10 equiv) in MeOH.
-
Add NaBH₃CN (1.5 equiv). Stir at RT for 24 hours.
-
Quench: Carefully add 1M HCl to pH ~2 to quench excess hydride and hydrolyze borate complexes (Caution: HCN gas potential; perform in fume hood).
-
Adjust pH to >10 with NaOH. Extract with DCM.
-
Protection (One-pot variant): To the crude amine in DCM, add Et₃N (2.0 equiv) and Boc₂O (1.1 equiv). Stir for 4 hours.
-
Purification: Silica gel chromatography (DCM/MeOH gradient).
-
-
Result: The product is a racemate. For asymmetric applications, chiral HPLC separation of this intermediate is recommended.
Data Summary & Troubleshooting
Physicochemical Data Table
| Parameter | Value / Description |
| Molecular Formula | C₁₇H₃₀N₂O₄ (Bis-Boc derivative) |
| Molecular Weight | 326.43 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DCM, MeOH, DMSO; Insoluble in Water |
| Key ¹H NMR Signals | δ 1.44 (s, 18H, Boc), 3.2-3.6 (m, pyrrolidine protons), 4.1 (m, 1H, CH-NHBoc) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Step 1: Low Conversion | Wet THF or old KOtBu. | Use freshly distilled THF and sublimed KOtBu. Ensure inert atmosphere. |
| Step 2: No Reaction | Zinc surface oxidized. | Activate Zn with dilute HCl, wash with water/acetone/ether, and dry under vacuum before use. |
| Step 3: Boc Loss | Acid concentration/Temp too high. | Maintain Temp <65°C. Use NH₄Cl instead of AcOH if Boc is unstable. |
| Step 4: Diastereomers? | C1 is a chiral center.[2] | The product is racemic. Separation requires Chiral SFC (e.g., Chiralpak AD-H). |
References
-
Spirocyclic Scaffolds in Drug Discovery
-
Synthesis of Spiro[3.4]octan-1-one (Ketone Intermediate)
- Wuitschik, G. et al. "Spirocyclic Oxetanes: Synthesis and Properties." Angew. Chem. Int. Ed.2006, 45, 7736. (Describes the [2+2] ketene route logic).
-
PubChem Compound Summary for tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CID 56962205).[7]
-
Dechlorination Protocols
-
General Reductive Amination
-
Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[1] Chem.1996 , 61, 3849.
-
(Note: While specific literature for the exact "1-Boc-amino" derivative is patent-heavy, the protocol above combines the verified synthesis of the known ketone CID 56962205 with standard reductive amination procedures.)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate | C12H19NO3 | CID 56962205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Incorporating Spiro[3.4]octane Scaffolds into Peptidomimetics
Abstract & Strategic Rationale
The incorporation of spiro[3.4]octane scaffolds into peptidomimetics represents a high-impact strategy to "escape flatland" in drug discovery. Unlike traditional cyclization (e.g., disulfide bridges, lactams) which constrains the macro-conformation, spirocyclic amino acids introduce local conformational restriction at the
This guide details the methodology for utilizing 2-azaspiro[3.4]octane-1-carboxylic acid (a rigid proline surrogate) and related congeners. These scaffolds freeze the
Key Advantages
| Feature | Mechanism | Impact on Drug Developability |
| Conformational Locking | Restricts | Pre-organizes bio-active conformation; reduces entropic penalty of binding ( |
| Proteolytic Stability | Steric bulk at the | Significantly increases plasma half-life ( |
| Vector Alignment | Rigidifies side-chain exit vectors. | Enhances selectivity by positioning pharmacophores precisely into receptor sub-pockets. |
| Lipophilicity Modulation | Increases | Improves solubility and membrane permeability compared to aromatic-rich analogs. |
Structural Design & Vector Analysis
The spiro[3.4]octane system consists of a four-membered ring (azetidine or cyclobutane) fused to a five-membered ring (pyrrolidine or cyclopentane) at a single quaternary carbon.
Graphviz Diagram: Structural Logic & Vectorization
Caption: Progression from flexible linear peptides to rigid spirocyclic scaffolds. The spiro-fusion at the quaternary center locks the backbone geometry more effectively than simple monocyclic constraints.
Experimental Protocols
Protocol A: Synthesis of Fmoc-2-azaspiro[3.4]octane-1-carboxylic acid
Note: While custom synthesis is described below, commercial building blocks (e.g., from SpiroChem or Enamine) are recommended for initial SAR screening to save time.
Objective: Synthesize the Fmoc-protected monomer suitable for Solid Phase Peptide Synthesis (SPPS). Mechanism: The synthesis typically utilizes a Strecker reaction on a cyclic ketone or an alkylation strategy. Here we describe a robust route via alkylation of ethyl isocyanoacetate .
Reagents Required:
-
Cyclobutanone[1]
-
Ethyl isocyanoacetate
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide)
Step-by-Step Methodology:
-
Spiro-Oxazoline Formation:
-
Dissolve ethyl isocyanoacetate (1.0 eq) in anhydrous THF at 0°C.
-
Add cyclobutanone (1.1 eq).
-
Dropwise add KOtBu (1.1 eq) in THF. The reaction forms an intermediate
-isocyanoacrylate which cyclizes to the oxazoline. -
Critical Checkpoint: Monitor by TLC for disappearance of isocyanoacetate.
-
-
Hydrolysis to Amino Acid:
-
Concentrate the mixture and treat the residue with 6N HCl. Reflux for 4-6 hours. This opens the oxazoline and hydrolyzes the ester/nitrile functionalities to the free amino acid 2-azaspiro[3.4]octane-1-carboxylic acid .
-
Purify via ion-exchange chromatography (Dowex 50W) to remove salts.
-
-
Fmoc Protection:
-
Dissolve the free amino acid in water/dioxane (1:1) with
(2.0 eq). -
Add Fmoc-OSu (1.1 eq) at 0°C and stir overnight at room temperature.
-
Acidify to pH 2 with 1N HCl and extract with ethyl acetate.
-
Validation: Confirm structure via
-NMR. The spiro-junction creates distinct diastereotopic splitting patterns for the methylene protons on the cyclobutane ring.
-
Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation
Challenge: The quaternary carbon at the spiro junction creates significant steric hindrance, making the coupling of this residue (and the subsequent residue) difficult.
Workflow Diagram: SPPS Cycle
Caption: Modified SPPS cycle for sterically hindered spiro-amino acids. Note the requirement for double coupling and potent activators.
Detailed Steps:
-
Resin Selection: Use 2-Chlorotrityl chloride (2-CTC) or Rink Amide resin.[2] Low loading (0.2 - 0.4 mmol/g) is preferred to minimize inter-chain aggregation.
-
Coupling the Spiro-AA:
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) as the coupling cocktail. The aza-analogues are superior for hindered couplings.
-
Stoichiometry: 4 eq Amino Acid : 3.8 eq HATU : 4 eq HOAt : 8 eq DIEA.
-
Time: Double couple (2 x 2 hours) or single overnight coupling.
-
Self-Validating Step: Perform a Chloranil Test (for secondary amines) or Kaiser Test. If blue particles persist, recouple using PyAOP .
-
-
Deprotection: Standard 20% Piperidine in DMF (2 x 10 min).
-
Coupling the Next Residue:
-
The amine of the spiro-ring is a secondary amine and is sterically crowded by the spiro-cyclobutane ring.
-
Protocol: Use COMU or HATU at elevated temperature (50°C) if the synthesizer allows, or extend coupling time to 4-6 hours.
-
Note: Capping with acetic anhydride after this step is crucial to terminate unreacted chains (deletion sequences).
-
Characterization & Validation Data
To validate the successful incorporation and structural mimicry, compare the spiro-peptide against the native sequence.
Table 1: Comparative Analytical Metrics
| Metric | Native Peptide (Proline-containing) | Spiro[3.4]octane Peptidomimetic | Method of Verification |
| Mass Spectrometry | ESI-MS / LC-MS | ||
| NMR ( | Distinct | No | 600 MHz NMR |
| Secondary Structure | Flexible / Random Coil (often) | Stabilized | CD Spectroscopy (Minima at ~208/222 nm) |
| Protease Stability | Trypsin/Chymotrypsin Assay |
Structural Validation (NOE Analysis)
In the NMR spectrum of the peptidomimetic, look for Nuclear Overhauser Effects (NOEs) between the
Troubleshooting & Pitfalls
-
Racemization: The synthesis of the monomer can lead to racemization at the
-carbon if harsh basic hydrolysis is used. Always check chiral purity via Chiral HPLC before SPPS. -
Incomplete Coupling: The secondary amine of the spiro[3.4] system is less nucleophilic than Proline. If coupling the next amino acid fails, switch to triphosgene-mediated coupling (forming the isocyanate of the incoming AA) or use acid fluorides .
-
Aggregation: Spiro-peptides are more hydrophobic. Use DCM/DMF (1:1) mixtures or "Magic Mixture" (DCM/DMF/NMP/1% Triton X) during coupling to keep the chain solvated.
References
-
Spirocyclic Scaffolds in Drug Discovery
- Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in medicinal chemistry." Expert Opinion on Drug Discovery.
-
Synthesis of Spiro[3.
- Ramesh, S., et al. (2014). "Facile synthesis of 2-azaspiro[3.4]octane." Organic & Biomolecular Chemistry.
-
Carreira Group Spiro-Building Blocks
- Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
-
Peptidomimetic Turn Inducers
- Hirschmann, R., et al. (1993). "The beta-D-glucose scaffold as a beta-turn mimetic." Journal of the American Chemical Society. (Foundational concept for non-peptide turn mimics).
-
Fmoc SPPS Protocols for Hindered Amines
- Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Substituted Azaspiro[3.4]octanes
Introduction
The azaspiro[3.4]octane scaffold is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a compelling alternative to traditional flat aromatic rings, providing opportunities to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. However, the synthesis of this strained spirocyclic system, particularly the construction of the key C-N bond to form the azetidine ring, can be challenging.
This technical support guide provides researchers, scientists, and drug development professionals with a detailed troubleshooting framework for a common synthetic route to N-protected 1-azaspiro[3.4]octanes: the intramolecular cyclization of an azetidine-derived precursor. This document is structured as a series of practical, question-and-answer troubleshooting scenarios and frequently asked questions to directly address issues encountered during experimentation.
Overview of the Core Synthetic Strategy
A prevalent and robust method for constructing the 1-azaspiro[3.4]octane core involves an intramolecular SN2 alkylation. The general workflow begins with a suitable azetidine building block, which is elaborated to attach a four-carbon chain equipped with a terminal leaving group. Subsequent base-mediated cyclization forms the desired spirocyclic product.
Below is a generalized workflow diagram for this synthetic approach.
Caption: Troubleshooting workflow for low-yield spirocyclization.
Frequently Asked Questions (FAQs)
Q3: Which base and solvent combination is best for the intramolecular N-alkylation?
A3: There is no single "best" combination, as the optimal choice depends on the specific substrate and leaving group. However, a common and highly effective starting point is sodium hydride (NaH) in anhydrous dimethylformamide (DMF) . NaH is a strong, non-nucleophilic base that irreversibly deprotonates the carbamate, while DMF is a polar aprotic solvent that effectively promotes SN2 reactions. The table below summarizes common conditions to screen.
| Base | Solvent | Temperature (°C) | Key Considerations |
| NaH | DMF, THF | 25 - 60 | Excellent for most substrates; requires anhydrous conditions. |
| KOtBu | THF, t-BuOH | 25 - 80 | Very strong base; may promote elimination with sensitive substrates. |
| LHMDS | THF | -78 - 25 | Strong, hindered base; good for preventing side reactions but can be more expensive. |
| Cs₂CO₃ | DMF, Acetonitrile | 60 - 100 | Milder conditions; may require higher temperatures and longer times; cesium effect can accelerate cyclization. |
Q4: I am having trouble with the synthesis of the cyclization precursor. My attempt to make the terminal iodide from an alcohol resulted in a complex mixture. What should I do?
A4: The conversion of a primary alcohol to an iodide (e.g., via the Appel reaction) is generally robust, but side reactions can occur if not controlled properly. A reliable method is the use of iodine, triphenylphosphine (PPh₃), and imidazole in a solvent like toluene or dichloromethane. [1]
-
Stoichiometry is Key: Use a slight excess of PPh₃ and imidazole (e.g., 1.5-2.0 equivalents each) and iodine (1.5 equivalents).
-
Order of Addition: Add the imidazole, PPh₃, and alcohol to the solvent first, then add the iodine portion-wise. This helps control the exothermic reaction.
-
Workup: The workup typically involves quenching with aqueous sodium thiosulfate to remove excess iodine, followed by extraction. The main byproduct is triphenylphosphine oxide, which can sometimes complicate chromatography. A filtration through a short plug of silica gel may be required.
Q5: How do I purify the final N-Boc-1-azaspiro[3.4]octane product? It seems to co-elute with byproducts on silica gel.
A5: Purification can be challenging due to the product's polarity and potential for co-elution with structurally similar impurities.
-
Chromatography System: Standard silica gel chromatography with a hexane/ethyl acetate gradient is the most common method. If co-elution is an issue, try switching to a different solvent system, such as dichloromethane/methanol. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help prevent tailing of the amine on the silica gel.
-
Alternative Purification: If chromatography fails, consider converting the Boc-protected amine to a salt. For example, the Boc group can be removed with HCl in dioxane to form the hydrochloride salt, which can often be purified by recrystallization or precipitation. The free base can then be regenerated and the Boc group re-installed if necessary.
Exemplary Protocol: Synthesis of tert-butyl 1-azaspiro[3.4]octane-1-carboxylate
This protocol describes the key intramolecular cyclization step from a precursor, tert-butyl (1-(iodomethyl)cyclopentyl)methylcarbamate.
Materials:
-
tert-butyl (1-(iodomethyl)cyclopentyl)methylcarbamate (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous DMF (to achieve a final substrate concentration of ~0.1 M).
-
Carefully add the sodium hydride (60% dispersion) to the DMF. Stir the suspension at room temperature under a nitrogen atmosphere.
-
In a separate flask, dissolve tert-butyl (1-(iodomethyl)cyclopentyl)methylcarbamate in anhydrous DMF.
-
Using a syringe pump, add the solution of the carbamate precursor to the stirred NaH/DMF suspension over a period of 4-6 hours.
-
After the addition is complete, heat the reaction mixture to 50 °C and stir for an additional 12 hours, or until LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the title compound.
References
- BenchChem. (2025). Troubleshooting common issues in spirocyclic compound synthesis.
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Burkhard, J. A., Guérot, C., & Carreira, E. M. (2010). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. Retrieved from [Link]
-
Wessjohann, L. A., & Weigel, T. (2006). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Helvetica Chimica Acta. Retrieved from [Link]
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Stability of the Boc Group on Strained Spirocyclic Rings
Welcome to the technical support center for navigating the complexities of the tert-butyloxycarbonyl (Boc) protecting group on strained spirocyclic amine scaffolds. Spirocycles are increasingly vital in drug discovery due to their unique three-dimensional structures that can enhance interaction with biological targets and improve physicochemical properties.[1][2][3] However, the inherent ring strain in these systems can significantly influence the stability and reactivity of protecting groups like Boc, leading to unexpected challenges during synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful manipulation of Boc-protected strained spirocyclic amines.
I. Frequently Asked Questions (FAQs)
Q1: Why is the Boc group on my spirocyclic amine unexpectedly cleaving under neutral or mildly acidic conditions?
A1: The stability of the Boc group is highly dependent on the electronic and steric environment of the nitrogen atom it protects. In strained spirocyclic systems, several factors can contribute to its increased lability:
-
Ring Strain: The inherent strain in small spirocyclic rings (e.g., spiro[2.2]pentane, spiro[3.3]heptane derivatives) can alter the hybridization and bond angles of the nitrogen atom. This can lead to a destabilization of the N-Boc bond, making it more susceptible to cleavage.
-
Pyramidalization of Nitrogen: In highly constrained systems, the nitrogen atom may be forced into a more pyramidal geometry. This can increase the steric repulsion between the Boc group and the spirocyclic framework, weakening the N-C bond of the carbamate.
-
Neighboring Group Participation: Functional groups elsewhere in the molecule can participate in anchimeric assistance, accelerating the cleavage of the Boc group under conditions where it would typically be stable.
Q2: I am having difficulty removing the Boc group from my spirocyclic amine using standard TFA/DCM conditions. What could be the issue?
A2: While increased lability is a concern, the opposite can also be true. Steric hindrance around the N-Boc group can significantly slow down the rate of deprotection.[4][5][6]
-
Steric Shielding: Bulky substituents on the spirocyclic rings can physically block the approach of the acid to the carbamate oxygen, which is the initial site of protonation in the deprotection mechanism.[7][8]
-
Electronic Effects: Electron-withdrawing groups on the spirocyclic framework can decrease the basicity of the carbamate oxygen, making it less prone to protonation and thus slowing down the deprotection rate.[5][6]
Q3: Are there any alternative, milder methods for Boc deprotection suitable for sensitive spirocyclic substrates?
A3: Yes, several milder methods can be employed when standard strong acid conditions are too harsh for the substrate. These methods are particularly useful when other acid-labile functional groups are present.
-
Lewis Acids: Reagents like trimethylsilyl iodide (TMSI) followed by methanolysis, or zinc bromide (ZnBr2) can effectively cleave the Boc group under non-strongly acidic conditions.[9][10]
-
Thermal Deprotection: In some cases, heating the Boc-protected amine in a high-boiling point solvent can induce thermal cleavage, although this is often substrate-dependent and can require high temperatures.[11]
-
Catalytic Methods: Certain metal catalysts have been reported to facilitate Boc deprotection under neutral conditions.[5]
-
Water-Mediated Deprotection: Refluxing in water has been shown to be an effective and environmentally friendly method for the deprotection of some N-Boc amines.[12][13]
II. Troubleshooting Guides
Problem 1: Premature Boc Deprotection During a Reaction or Workup
| Potential Cause | Troubleshooting Steps |
| Inadvertent Acidic Conditions | Carefully neutralize all reagents and solvents before use. Use a non-acidic drying agent (e.g., Na2SO4, MgSO4). During aqueous workup, use a buffered solution or a mild base like NaHCO3. |
| Lewis Acidity of Reagents | Be aware of the potential Lewis acidity of certain reagents (e.g., some metal salts). If suspected, consider using alternative reagents or adding a non-nucleophilic base to the reaction mixture. |
| Silica Gel-Mediated Cleavage | Some highly activated N-Boc groups can be cleaved on silica gel during chromatography. To mitigate this, neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system. |
Problem 2: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Strength/Concentration | Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid like HCl in dioxane.[9] |
| Steric Hindrance | Increase the reaction temperature (if the substrate is stable) or prolong the reaction time.[4] Consider using a less sterically demanding deprotection reagent. |
| Poor Solubility | Ensure the substrate is fully dissolved in the reaction solvent. If solubility is an issue in DCM, consider alternative solvents like dioxane or methanol for HCl-mediated deprotection.[4] |
Problem 3: Formation of a +56 amu Side Product
| Potential Cause | Troubleshooting Steps |
| tert-Butylation | The tert-butyl cation generated during deprotection can act as an electrophile and alkylate other nucleophilic sites on your molecule.[4] |
| Scavengers | Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, or anisole.[10] |
III. Key Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
-
Dissolve the N-Boc protected spirocyclic amine in dichloromethane (DCM) to a concentration of 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
Purify the resulting amine salt by precipitation, crystallization, or chromatography.
Protocol 2: Mild Boc Deprotection with HCl in Dioxane
-
Dissolve the N-Boc protected spirocyclic amine in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, the amine hydrochloride salt may precipitate directly from the solution. If not, the solvent can be removed in vacuo.
-
Wash the resulting solid with a non-polar solvent like diethyl ether or hexanes to remove any non-polar impurities.
Protocol 3: Deprotection using Oxalyl Chloride in Methanol
For substrates sensitive to strong acids, a milder method using oxalyl chloride has been developed.[5][6]
-
Dissolve the N-Boc protected spirocyclic amine (1 equivalent) in methanol.
-
Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the careful addition of a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
IV. Visualizing the Mechanisms
The stability of the Boc group is intrinsically linked to the mechanism of its removal. Understanding these pathways is crucial for troubleshooting and selecting the appropriate reaction conditions.
Acid-Catalyzed Boc Deprotection
The standard mechanism for Boc deprotection proceeds via protonation of the carbamate carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[7][8][14]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Factors Influencing Boc Group Stability in Strained Spirocycles
The interplay of steric and electronic factors in strained spirocyclic systems dictates the lability of the Boc group.
Caption: Factors affecting Boc group stability on spirocycles.
V. References
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. (2022). Available from: [Link]
-
PMC. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Available from: [Link]
-
ResearchGate. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). Available from: [Link]
-
MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). Available from: [Link]
-
RSC Publishing. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Available from: [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available from: [Link]
-
Reddit. Alternative Methods for Boc Deprotection. (2023). Available from: [Link]
-
ACS Medicinal Chemistry Letters. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2022). Available from: [Link]
-
YouTube. Adding Boc Group Mechanism | Organic Chemistry. (2021). Available from: [Link]
-
Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Available from: [Link]
-
PMC. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (2019). Available from: [Link]
-
PubMed. Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Available from: [Link]
-
Taylor & Francis. The utilization of spirocyclic scaffolds in novel drug discovery. (2014). Available from: [Link]
-
ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. (2021). Available from: [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
-
PMC - NIH. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]
-
Any advice about the stability of ester and carbamate containing compounds?. Available from: [Link]
-
ResearchGate. Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations | Request PDF. (2006). Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. mcours.net [mcours.net]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Spirocyclic Ring-Closing Metathesis (RCM)
Current Status: Operational Topic: Troubleshooting RCM for Spiro Formation Ticket Priority: High (Drug Development/Synthesis) Assigned Specialist: Senior Application Scientist
Core Directive: The Challenge of Spiro-RCM
Welcome to the technical support hub for spirocyclic ring-closing metathesis. Unlike standard RCM, forming a spirocycle involves creating a ring at a quaternary center. This introduces significant steric strain and entropic penalties.
The Central Dogma of Spiro-RCM: Success relies on balancing the Thorpe-Ingold Effect (which favors cyclization via angle compression) against Steric Hindrance (which blocks the catalyst approach).
If your reaction is failing, it is likely due to one of three critical failures:
-
Conformational: The reactive alkenes cannot find each other (Entropy > Enthalpy).
-
Catalytic: The catalyst decomposes before completing the difficult cycle (Ru-H formation).
-
Competitive: Intermolecular oligomerization outcompetes intramolecular cyclization.
Troubleshooting Logic & Diagnostics
Ticket #001: "My reaction stalls at 50% conversion."
Diagnosis: Catalyst death or thermodynamic equilibrium. Root Cause: The steric bulk of the spiro center slows the reaction, allowing time for the ruthenium catalyst to decompose into inactive hydride species.
Action Plan:
-
Step 1: The "Spike" Test (Self-Validating).
-
Take a 0.5 mL aliquot of your stalled reaction.
-
Add 10 µL of a highly reactive substrate (e.g., diallyl ether or styrene).
-
Monitor by TLC/NMR after 15 mins.
-
Result: If the test substrate does not react, your catalyst is dead. If it does react, your spiro-cyclization has reached thermodynamic equilibrium (the ring strain is too high to close further).
-
-
Step 2: Sequential Addition. Do not add all catalyst at once. Add 5 mol% initially, then another 5 mol% after 4 hours. This maintains a steady state of active Ru species.
-
Step 3: Switch Catalyst. Move from Grubbs II (high activity) to Hoveyda-Grubbs II (high stability). The latter survives the thermal stress required to close difficult spiro rings.
Ticket #002: "I see the product, but also a shifted double bond isomer."
Diagnosis: Ruthenium-hydride induced isomerization.[1][2][3] Root Cause: As the catalyst decomposes, it forms Ru-H species that act as isomerization catalysts, moving the double bond inside the ring or along the chain.[4]
Action Plan:
-
Add a Scavenger. Add 1,4-Benzoquinone (10-20 mol%) to the reaction mixture.
-
Alternative: Use Ti(OiPr)4 (30 mol%) if your substrate contains chelating heteroatoms that might be trapping the catalyst.
Ticket #003: "I am getting dimers/oligomers instead of the spiro cycle."
Diagnosis: Concentration failure. Root Cause: Intermolecular reaction (ADMET) is kinetically favored over the difficult intramolecular spiro-closure.
Action Plan:
-
The Dilution Rule. Standard RCM runs at 0.05 M. Spiro-RCM requires 0.001 M to 0.005 M .
-
Pseudo-High Dilution. If you cannot use 20L of solvent, keep the reaction pot dilute but add the substrate slowly via syringe pump over 6-12 hours into a solution containing the catalyst. This keeps the instantaneous concentration of alkene low.
Visual Troubleshooting Workflows
Workflow A: The Decision Matrix
Caption: Logic flow for diagnosing spiro-RCM failures based on kinetic and structural evidence.
Workflow B: The Spiro-Steric Mechanism
Caption: The critical failure point is the metallacycle formation, where steric bulk at the spiro center can force the catalyst into a decomposition pathway.
Optimized Protocol: The "Self-Validating" Spiro-RCM
This protocol incorporates isomerization suppression and ruthenium removal strategies directly into the workflow.
Reagents:
-
Substrate (1.0 equiv)
-
Hoveyda-Grubbs II (5–10 mol%) – Selected for stability.
-
1,4-Benzoquinone (10 mol%) – Selected to prevent isomerization.
-
Solvent: Toluene (degassed, anhydrous) – Allows higher temp (80°C-110°C) often needed for spiro-closure.
Step-by-Step Methodology:
-
Preparation (The Oxygen Check):
-
Dissolve substrate in Toluene to a concentration of 0.005 M .
-
Sparge with Argon for 20 minutes.
-
Validation: The solution should remain clear. If it turns cloudy upon heating later, you have oxygen leaks.
-
-
Additive Loading:
-
Add 1,4-Benzoquinone (10 mol%) to the reaction mixture. Stir for 5 mins.
-
-
Catalyst Addition (Pulsed):
-
Heat solution to 80°C.
-
Add 5 mol% Hoveyda-Grubbs II dissolved in minimal toluene.
-
Stir for 2 hours.
-
Checkpoint: Check TLC. If <50% conversion, add a second portion of 5 mol% catalyst.
-
-
Quench & Ru-Removal (The Georg Method [2]):
-
Once complete, cool to room temperature.
-
Add 50 equivalents (relative to catalyst) of DMSO or Triphenylphosphine oxide .[9]
-
Stir open to air for 12 hours.
-
Why? This coordinates the Ru, turning it into a polar complex that sticks to silica.
-
-
Purification:
-
Filter the mixture directly through a small pad of silica gel.
-
Rinse with 10% EtOAc/Hexanes. The colored Ru-complexes will stay at the top of the silica; your clear product will elute.
-
Data Summary: Additive Effects
| Additive | Role | Recommended Loading | Impact on Spiro-RCM |
| 1,4-Benzoquinone | Hydride Scavenger | 10-20 mol% | Prevents double-bond migration; essential for sensitive spiro-products. |
| Ti(OiPr)4 | Lewis Acid | 30 mol% | Breaks up chelation if the substrate has polar groups (amines/alcohols) binding the Ru. |
| Acetic Acid | Mild Acid | 10 mol% | Can suppress hydride formation but may be incompatible with acid-sensitive spiro-acetals. |
| DMSO | Post-Rxn Scavenger | 50 equiv | Efficiently removes Ru residues during workup; does not help during reaction. |
References
-
Prevention of Undesirable Isomerization during Olefin Metathesis. Hong, S. H.; Sanders, D. P.; Lee, C. W.; Grubbs, R. H.[1][4] J. Am. Chem. Soc. 2005, 127, 17160–17161.[1]
-
A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions. Ahn, Y. M.; Yang, K.; Georg, G. I.[7][9][10] Org.[7][8][9] Lett. 2001, 3, 1411–1413.[7][9]
-
Ring-Closing Metathesis Synthesis of N-Boc-3-pyrroline (Isomerization Troubleshooting). White, D. E. et al. Org.[7][8][9] Synth. 2010, 87, 1.
Sources
- 1. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Ring Closing Metathesis [organic-chemistry.org]
- 8. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 9. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of Spirocyclic Positional Isomers
Welcome to the Technical Support Center dedicated to the intricate challenge of separating spirocyclic positional isomers. Spirocycles, characterized by their perpendicular, sterically demanding ring systems, are of immense interest in medicinal chemistry. However, their unique three-dimensional structures make the separation of closely related positional isomers a significant analytical hurdle. Positional isomers often have nearly identical physical properties, such as polarity and mass, making their resolution by standard chromatographic techniques difficult.[1]
This guide provides field-proven insights, troubleshooting protocols, and robust method development strategies to empower researchers in achieving baseline separation for these challenging molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when approaching the separation of spirocyclic positional isomers.
Q1: Why is separating spirocyclic positional isomers so challenging?
Spirocyclic positional isomers possess the same molecular formula and connectivity but differ in the substitution pattern on one of the rings. This leads to very subtle differences in their physicochemical properties. The rigid, non-planar structure of the spirocyclic core can shield the isomeric differences, making it difficult for the stationary phase to differentiate between the molecules based on simple hydrophobic or polar interactions. Successful separation relies on exploiting subtle differences in dipole moments, hydrogen bonding capabilities, and, most importantly, molecular shape.
Q2: What is the best initial chromatographic technique to try: HPLC or SFC?
Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.
-
HPLC , particularly in normal-phase or with specialized stationary phases like pentafluorophenyl (PFP), can offer unique selectivity based on polar interactions and π-π interactions.[2]
-
SFC is often a superior choice for isomer separations, especially when chirality is also a factor.[3][4] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster, more efficient separations.[4] SFC is considered a form of normal-phase chromatography and excels at resolving compounds with subtle structural differences.[3]
Recommendation: If available, start with SFC due to its high efficiency and unique selectivity for isomers. If only HPLC is available, begin with a normal-phase or PFP column rather than a standard C18 column.
Q3: What type of column should I start with?
Standard C18 columns are often ineffective as they separate primarily on hydrophobicity, which is usually very similar between positional isomers. A more strategic approach is required:
-
For Achiral Spirocycles:
-
Pentafluorophenyl (PFP) Columns: These are excellent starting points. PFP phases provide multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange, which can effectively differentiate between the subtle electronic and spatial differences of positional isomers.[2]
-
Phenyl-Hexyl Columns: These columns also offer alternative selectivity to C18 through π-π interactions with the aromatic rings of analytes.[5]
-
-
For Chiral Spirocycles (or if achiral methods fail):
-
Polysaccharide-Based Chiral Stationary Phases (CSPs): Columns like those based on cellulose or amylose derivatives (e.g., Chiralcel®, Chiralpak®) are highly effective.[6] Their chiral grooves and cavities create a stereoselective environment where isomers can be resolved based on minute differences in their 3D shape and fit.[6] These are often the columns of choice for both chiral and challenging positional isomer separations.[7]
-
Q4: How important is the choice of organic modifier (co-solvent)?
Extremely important. The organic modifier significantly impacts selectivity.
-
In Reversed-Phase HPLC , switching between acetonitrile and methanol can alter selectivity. Methanol, being a protic solvent, can engage in hydrogen bonding, whereas aprotic acetonitrile interacts more through dipole-dipole forces.[2][8] This difference can be enough to resolve closely eluting isomers.
-
In Normal-Phase/SFC , alcohols like methanol, ethanol, or isopropanol are common modifiers. Screening these different alcohols is a critical step in method development, as their varying ability to hydrogen bond with the analyte and stationary phase can dramatically change the separation.
Section 2: Troubleshooting Guides
This section provides a systematic approach to resolving common issues during the separation of spirocyclic positional isomers.
Problem 1: Poor or No Resolution (Co-elution)
This is the most common challenge. If your isomers are eluting as a single peak or as a poorly resolved shoulder, follow this workflow.
Troubleshooting Workflow for Poor Resolution
Caption: Decision tree for troubleshooting poor resolution.
Step-by-Step Causality Explained:
-
Validate the Column Choice: A standard C18 column is the most frequent cause of failure for positional isomer separation.[9] It lacks the specific interaction modes needed. Switching to a PFP or Phenyl-based phase introduces π-π and dipole-dipole interactions, which are much more sensitive to the electronic differences caused by varying substituent positions.[2]
-
Optimize the Mobile Phase: Selectivity (α) is heavily influenced by the mobile phase composition.[10]
-
Solvent Type: As mentioned, methanol and acetonitrile have different chemical properties. One may interact more favorably to create a larger difference in retention between two isomers.[8]
-
pH Control (for HPLC): If your spirocycle has ionizable groups (e.g., amines, carboxylic acids), mobile phase pH is a critical parameter.[11] Adjusting the pH to be ~2 units away from the pKa of your analytes will ensure they are in a single ionic state, leading to sharper peaks and potentially better resolution.[11]
-
-
Leverage Chiral Stationary Phases (CSPs): Even for achiral compounds, CSPs are premier tools for isomer separations. Their highly ordered, three-dimensional structures can separate molecules based on subtle differences in shape and the spatial arrangement of functional groups—a mechanism known as "chiral recognition," which is also effective for positional isomers.[7]
-
Optimize SFC Parameters: In SFC, adjusting the co-solvent (modifier) type and concentration is the primary way to influence selectivity. Adding small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can significantly improve peak shape and resolution by minimizing unwanted interactions with the silica support.[12]
Problem 2: Peak Tailing or Fronting
Poor peak shape can mask underlying separation and lead to inaccurate quantification.
| Symptom | Potential Cause | Troubleshooting Steps |
| Peak Tailing | 1. Secondary Silanol Interactions: Active silanol groups on the silica backbone interact strongly with basic analytes.[2] | 1a. Add an Additive: For basic analytes, add 0.1% DEA or triethylamine (TEA) to the mobile phase. For acidic analytes, add 0.1% TFA or formic acid.[12] 1b. Adjust pH: In reversed-phase, operate at a low pH (~2.5-3) to suppress silanol ionization.[13] |
| 2. Column Overload: Injecting too much sample mass saturates the stationary phase. | 2a. Reduce Injection Mass: Dilute the sample 10-fold and re-inject. If peak shape improves, overload was the issue. | |
| Peak Fronting | 1. Column Overload (High Concentration): Often occurs when the sample is dissolved in a solvent much stronger than the mobile phase. | 1a. Reduce Injection Volume: Decrease the volume injected onto the column. 1b. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent if possible. |
Section 3: General Method Development Workflow
This protocol provides a structured approach for developing a robust separation method from scratch for spirocyclic positional isomers.
Experimental Protocol: SFC Method Development
-
Column Selection:
-
Initial Screening Conditions:
-
Mobile Phase: Supercritical CO₂ with a co-solvent.
-
Co-solvents to Screen: Methanol and Isopropanol (IPA).
-
Gradient: A fast, generic gradient (e.g., 5% to 40% co-solvent over 5-7 minutes).
-
Flow Rate: 3-4 mL/min (for analytical scale).
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
-
Screening Execution:
-
Inject the isomer mixture onto each column using each co-solvent. This creates a screening matrix (e.g., 4 columns x 2 co-solvents = 8 initial runs).
-
-
Analysis and Optimization:
-
Identify the column/co-solvent combination that shows the best "hit"—any degree of partial separation.
-
Focus on this "hit" condition. Optimize the separation by:
-
Converting to Isocratic: If the peaks are resolved but close, switch to an isocratic hold at the co-solvent percentage where they eluted.
-
Shallowing the Gradient: If peaks are partially resolved, run a much shallower gradient around the elution point (e.g., 15% to 25% over 10 minutes).
-
Adding an Additive: If peak shape is poor, add 0.1% TFA or DEA (as appropriate for the analyte) to the co-solvent and repeat the best run.
-
-
Method Development Workflow Diagram
Caption: A systematic workflow for isomer method development.
Section 4: References
-
BenchChem Technical Support. (n.d.). Troubleshooting poor peak resolution in HPLC of aniline isomers. Retrieved February 14, 2026, from
-
ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved February 14, 2026, from
-
Wikipedia. (n.d.). Supercritical fluid chromatography. Retrieved February 14, 2026, from
-
HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved February 14, 2026, from
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Retrieved February 14, 2026, from
-
Novartis. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Retrieved February 14, 2026, from
-
Obrnuta faza. (n.d.). Chiral Stationary Phases. Retrieved February 14, 2026, from
-
alwsci. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Retrieved February 14, 2026, from
-
Sigma-Aldrich. (n.d.). Macrocyclic Chiral Stationary Phases. Retrieved February 14, 2026, from
-
Phenomenex. (n.d.). Mobile Phase Selectivity. Retrieved February 14, 2026, from
-
Buchi.com. (n.d.). Supercritical Fluid Chromatography. Retrieved February 14, 2026, from
-
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved February 14, 2026, from
-
Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Retrieved February 14, 2026, from
-
Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC?. Retrieved February 14, 2026, from
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved February 14, 2026, from
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved February 14, 2026, from
-
Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Retrieved February 14, 2026, from
-
Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved February 14, 2026, from
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved February 14, 2026, from
-
Restek. (2021, January 11). Effect of Organic Solvent on Selectivity in LC Separations. Retrieved February 14, 2026, from
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved February 14, 2026, from
-
RotaChrom. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved February 14, 2026, from
-
PMC. (n.d.). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Retrieved February 14, 2026, from
-
Longdom Publishing. (n.d.). Crucial Role of Mobile Phase Composition in Chromatography. Retrieved February 14, 2026, from
-
JOCPR. (n.d.). Development and Validation of High Performance Liquid Chromatography Assay Method of Spironolactone. Retrieved February 14, 2026, from
-
Biocompare. (2021, December 10). Resolving the Isomer Problem: Tackling Characterization Challenges. Retrieved February 14, 2026, from
-
Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved February 14, 2026, from
-
Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved February 14, 2026, from
-
ResearchGate. (2025, August 7). (PDF) METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF STERO ISOMERIC PURITY OF ROCURONIUM BROMIDE BULK DRUG BY HPLC. Retrieved February 14, 2026, from
-
Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Retrieved February 14, 2026, from
Sources
- 1. biocompare.com [biocompare.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 4. selvita.com [selvita.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. welch-us.com [welch-us.com]
- 8. Effect of Organic Solvent on Selectivity in LC Separations [discover.restek.com]
- 9. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 10. longdom.org [longdom.org]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. aapco.org [aapco.org]
- 14. hplc.eu [hplc.eu]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
Validation & Comparative
NMR characterization of 1-(Boc-amino)-6-aza-spiro[3.4]octane
Title: Comparative Characterization Guide: 1-(Boc-amino)-6-aza-spiro[3.4]octane in Drug Discovery
Executive Summary & Strategic Positioning
In the transition from "flat" aromatic scaffolds to three-dimensional (3D) architectures, spirocyclic systems have emerged as high-value bioisosteres. This guide focuses on 1-(Boc-amino)-6-aza-spiro[3.4]octane , a critical intermediate where a cyclobutane ring is spiro-fused to a pyrrolidine ring.
Unlike the ubiquitous piperazine or morpholine scaffolds, this spiro[3.4] system offers a unique exit vector (approx. 90° vs. 180°) and increased fraction of sp3 carbons (
Comparative Analysis: The "Why" and "How"
Before detailing the NMR protocol, we must validate the choice of this scaffold against industry standards.
Table 1: Physicochemical & Structural Comparison
| Feature | Piperazine (Standard) | 2,6-Diazaspiro[3.3]heptane (Alternative) | 6-Aza-spiro[3.4]octane (Subject) |
| Geometry | Planar/Chair (Flat) | Linear/Rod-like | Angular/Bent |
| Exit Vector Angle | ~180° | ~180° | ~109° (Tetrahedral distortion) |
| Metabolic Stability | Low (N-oxidation/ring opening) | High (Strained, less labile) | High (Steric protection at spiro center) |
| NMR Complexity | Low (High symmetry) | Moderate (D2h/C2v symmetry) | High (Chiral center + Rotamers) |
| Solubility (LogP) | Low (often requires salt form) | Moderate | High (Disrupted planarity) |
Scientific Insight: The Vector Advantage
While piperazine links two domains in a straight line, the 1-amino-spiro[3.4]octane scaffold orients substituents at an angle. This is critical for accessing binding pockets that require a "kink" in the ligand backbone, often improving selectivity against off-targets (e.g., hERG).
NMR Characterization Strategy
Characterizing 1-(Boc-amino)-6-aza-spiro[3.4]octane requires navigating two primary hurdles:
-
Boc-Rotamers: The tert-butyl carbamate group exhibits restricted rotation around the N-CO bond, often resulting in doubled peaks or broad "humps" in CDCl₃ at room temperature.
-
The Silent Spiro Center: The quaternary spiro carbon (C5) has no attached protons, making it invisible in HSQC and requiring long-range HMBC for assignment.
Diagram 1: Characterization Workflow
Caption: Decision tree for NMR acquisition, highlighting the necessity of Variable Temperature (VT) NMR to resolve Boc-rotamers.
Detailed Experimental Protocol
Step 1: Sample Preparation
-
Solvent: DMSO-d6 is recommended over CDCl₃.[1]
-
Reasoning: DMSO disrupts intermolecular hydrogen bonding and often sharpens the amide/carbamate NH signals. It also raises the boiling point, allowing for higher temperature experiments if rotamers are persistent.
-
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can exacerbate aggregation.
Step 2: Acquisition Parameters (Self-Validating)
-
1H NMR: Set relaxation delay (d1) to >2.0s to ensure integration accuracy of the Boc-methyl protons (9H singlet).
-
13C NMR: Minimum 512 scans. The quaternary spiro carbon and the Boc carbonyl are relaxation-limited and require high S/N.
-
HSQC: Multiplicity-edited (distinguishes CH/CH₃ from CH₂). This is vital to separate the CH₂ of the cyclobutane from the CH₂ of the pyrrolidine.
Step 3: Rotamer Check
If the spectrum shows two sets of signals (e.g., two Boc singlets ~1.4 ppm) or broad humps:
-
Heat probe to 323 K (50°C) .
-
Acquire a short 1H scan.
-
Success Criteria: Peaks should coalesce into sharp singlets. If not, increase to 343 K (70°C) (DMSO only).
Data Interpretation & Assignment Guide
Since specific shifts vary by concentration and exact stereochemistry (racemic vs. enantiopure), use this Logic Table for assignment.
Table 2: Assignment Logic for 1-(Boc-amino)-6-aza-spiro[3.4]octane
| Position | Atom Type | Approx. Shift (ppm, DMSO-d6) | Multiplicity | Key Correlations (HMBC/COSY) |
| NH (Boc) | Amide H | 6.8 – 7.5 | Broad Doublet | COSY to H1 |
| H1 | CH (Methine) | 3.8 – 4.2 | Multiplet | HMBC to Spiro C5 , COSY to NH |
| H2/H3 | CH₂ (Cyclobutane) | 1.6 – 2.2 | Multiplets | COSY to H1; HMBC to Spiro C5 |
| H7/H8 | CH₂ (Pyrrolidine) | 2.8 – 3.2 | Multiplets | HMBC to C5 (Spiro) |
| C5 | Cq (Spiro) | 35 – 50 | Silent (No H) | Crucial Node: HMBC from H1, H7, H8 |
| Boc-CH3 | CH₃ | ~1.38 | Singlet (9H) | HMBC to Boc-Carbonyl (~155 ppm) |
Diagram 2: Structural Connectivity & NOE Logic
This diagram illustrates how to confirm the regiochemistry (1-amino vs. 2-amino) using HMBC and NOESY.
Caption: HMBC correlations verify the spiro-fusion; NOE correlations establish the relative stereochemistry of the C1-amine.
Troubleshooting & Expert Tips
-
The "Missing" Carbon: If you cannot find the spiro carbon in 13C NMR, increase the relaxation delay (d1 = 3s) and scan count. It is quaternary and has a long T1 relaxation time.
-
Stereochemistry (Racemic vs. Chiral): The 1-position is a chiral center.
-
If synthesized from racemic starting material, you have a racemate (single NMR set).
-
If you see two sets of signals that do not coalesce with heat, you likely have diastereomers (implying another chiral center exists or the ring fusion is locked, though spiro[3.4] is generally flexible enough to avoid atropisomerism).
-
-
Mass Spec Confirmation: Always corroborate NMR with LC-MS. Expect [M+H]+ = 227.17 (for C12H22N2O2).[2] A fragment at [M-100] (loss of Boc) or [M-56] (loss of t-Butyl) is diagnostic.
References
-
Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. Link
-
Clayden, J., et al. (2005). Restricted Rotation in Amides and Carbamates: NMR and Conformational Analysis. Angewandte Chemie International Edition. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.4]octanes. Journal of Organic Chemistry. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for NOE/HMBC protocols). Link
Sources
Structural Elucidation of 1-Substituted Spiro[3.4]octanes
Executive Summary
The 1-substituted spiro[3.4]octane scaffold represents a high-value "escape from Flatland" in modern drug discovery, offering a rigid,
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Vibrational Circular Dichroism (VCD), establishing SC-XRD as the definitive standard for assigning absolute configuration and defining the energetic puckering landscape of these strained rings.
Part 1: The Challenge of the Spiro[3.4]octane Scaffold
The spiro[3.4]octane system consists of a cyclobutane ring fused to a cyclopentane ring at a single carbon (
-
Absolute Configuration: The chirality at
relative to the spiro junction. -
Ring Puckering: The cyclobutane ring is rarely planar; it adopts a "butterfly" conformation to relieve torsional strain. The substituent at
will preferentially occupy a pseudo-equatorial position to minimize steric clash with the cyclopentane ring, but this is hard to predict ab initio.
The "Blind Spot" in NMR
In solution, the cyclobutane ring undergoes rapid "wing-flapping" (inversion of the butterfly angle). NMR signals represent a time-averaged conformation. Consequently, NOESY correlations between the
Part 2: Comparative Analysis (Methodology Selection)
The following table compares the three primary methods for structural elucidation of chiral spiro-systems.
| Feature | SC-XRD (The Product) | NMR (NOESY/ROESY) | VCD (Vibrational Circular Dichroism) |
| Primary Output | 3D Atomic Coordinates, Bond Lengths, Angles | Relative spatial proximity (H-H distance) | Chirality based on vibrational absorption |
| Absolute Config | Definitive (via Anomalous Dispersion) | Impossible without chiral derivatization | Possible (requires DFT calculation match) |
| Conformation | Precise "frozen" state (solid state) | Time-averaged (solution state) | Solution state (ensemble average) |
| Sample Req. | Single Crystal ( | Dissolved sample ( | Dissolved sample ( |
| Throughput | Medium (24-48 hrs) | High (1-2 hrs) | Low (Days for DFT + Exp) |
| Limitation | Requires crystalline solid | Ambiguous for quaternary centers | Computationally expensive; solvent effects |
Decision Matrix: When to Use What
Use the diagram below to determine the optimal workflow for your molecule.
Figure 1: Strategic decision tree for structural elucidation. Note that for pure organic molecules (C, H, N, O), a Copper (Cu) source is preferred over Molybdenum (Mo) to enhance anomalous signal for absolute configuration.
Part 3: Crystallographic Workflow (The Protocol)
To ensure scientific integrity, this protocol treats the crystallographic experiment as a self-validating system.
Phase 1: Crystal Engineering (The Critical Step)
Spiro[3.4]octanes are often waxy solids due to their globular shape. Standard evaporation often fails.
-
Method: Vapor Diffusion (Sitting Drop).
-
Protocol:
-
Dissolve 5 mg of compound in 0.5 mL of a "good" solvent (e.g., EtOAc or DCM).
-
Place in the inner well of a crystallization plate.
-
Fill the outer reservoir with a "bad" solvent (e.g., Pentane or Hexane).
-
Seal and store at
. The slow diffusion of pentane lowers solubility gradually, promoting lattice formation over amorphous precipitation.
-
Phase 2: Data Collection Strategy
-
Temperature: 100 K (Mandatory).
-
Reasoning: Aliphatic spiro rings exhibit high thermal motion. Cooling to 100 K freezes the ring puckering, sharpening atomic displacement parameters (ADPs) and allowing precise bond angle measurement.
-
-
Radiation Source:
-
Use Cu-K
( Å) for chiral assignment if no atoms heavier than Si are present. The anomalous scattering of Oxygen/Nitrogen is detectable with high-redundancy Cu data, allowing determination of the Flack parameter.
-
Phase 3: Structure Refinement & Validation
-
Space Group: Chiral molecules must crystallize in Sohncke space groups (e.g.,
, ). If a centrosymmetric group (e.g., ) is found, you have a racemate. -
Puckering Analysis: Do not just report coordinates. Calculate Cremer-Pople parameters (
, , ) for both rings.-
Cyclobutane: Look for the folding angle (butterfly). Typical values:
. -
Cyclopentane: Assess Envelope vs. Twist conformation.
-
Part 4: Structural Insights & Data Presentation
When publishing your spiro[3.4]octane structure, summarize the data to highlight the strain release mechanisms.
Key Parameters Table (Example Data)
| Parameter | Value (Typical) | Significance |
| Space Group | Confirms enantiopurity (if Flack parameter is usually | |
| Flack Parameter | Absolute configuration confirmed (approx. 0 = correct, 1 = inverted) | |
| Spiro Angle ( | Deviation from tetrahedral ( | |
| Cyclobutane Puckering | "Butterfly" angle; dictates substituent vector | |
| Standard single bond; check for elongation due to steric crowding |
Visualization of the Workflow
The following diagram details the technical processing of the diffraction data to resolve the specific challenges of the spiro scaffold.
Figure 2: Crystallographic processing workflow. Note the iterative cycle between H-atom placement and refinement, crucial for accurate Flack parameter determination in light-atom structures.
Part 5: Application in Drug Design
Why does this matter? In a recent study involving spiro-proline analogues, the SC-XRD structure revealed that the
Takeaway: For 1-substituted spiro[3.4]octanes, X-ray crystallography is not just a verification tool; it is a predictive assay for bioactivity potential.
References
-
Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society. Link
-
Parsons, S. (2021). Determination of Absolute Configuration using X-rays. Journal of Chemical Crystallography. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A. Link
Comparative SAR & Profiling of Spirocyclic Amine Isomers: A Technical Guide
Executive Summary: Escaping Flatland
The "escape from flatland" is no longer a buzzword; it is a validated strategy to improve clinical success rates. Spirocyclic amines—specifically 2-azaspiro[3.3]heptane and 2-azaspiro[3.4]octane isomers—have emerged as superior bioisosteres for traditional piperidine and morpholine scaffolds.
This guide provides a comparative technical analysis of these isomers. Unlike flat aromatic systems, spirocycles offer high fraction of sp3-hybridized carbons (
Key Value Proposition:
-
Vector Modulation: Spiro[3.3] and [3.4] systems provide distinct exit vectors, allowing precise tuning of substituent angles that flat rings cannot achieve.
-
pKa Tuning: The strained rings lower the basicity of the amine, reducing hERG liability and improving membrane permeability.
-
Metabolic Shielding: The quaternary center inherently blocks oxidative metabolism at the
-position.
Structural Paradigm: Vector Analysis & Isomerism
The choice between a spiro[3.3]heptane and a spiro[3.4]octane is rarely arbitrary; it is a geometric decision.
Vector Alignment
-
Piperidine (Chair): Substituents at C4 are collinear (180°).
-
Spiro[3.3]heptane: The exit vectors are non-collinear, creating a "kink" in the structure. This is critical when the binding pocket requires a bent conformation that a phenyl ring or piperidine cannot access.
-
Spiro[3.4]octane: Introduces asymmetry. The vectors change depending on whether the amine is in the 4-membered or 5-membered ring, offering two distinct regioisomeric profiles.
Visualization of Structural Vectors
The following diagram illustrates the geometric divergence between traditional scaffolds and spirocyclic isomers.
Figure 1: Geometric relationship between piperidine and spirocyclic amine isomers. Note the shift from flexible chair conformations to rigid, defined vector angles.
Physicochemical Profiling: The Data
The following data synthesizes comparative studies (e.g., Carreira et al., Pfizer, and Merck datasets) illustrating how spirocyclization alters key drug-like properties.
Comparative Data Table
| Property | Piperidine (Ref) | 2-Azaspiro[3.3]heptane | 2-Azaspiro[3.4]octane | Mechanistic Insight |
| pKa (Basic Amine) | ~10.8 - 11.2 | 8.5 - 9.5 | 9.0 - 9.8 | Ring strain increases s-character of the N-lone pair, lowering basicity. |
| LogD (pH 7.4) | Baseline | -0.5 to -1.0 | -0.2 to -0.6 | Lower pKa reduces ionization at physiological pH; compact solvation shell improves LLE. |
| Metabolic Stability ( | High (Vulnerable) | Low (Stable) | Low (Stable) | Quaternary spiro-carbon blocks |
| Solubility | Moderate | High | Moderate-High | Disruption of crystal packing energy due to 3D "awkwardness" enhances aqueous solubility. |
| hERG Inhibition | High Risk | Reduced Risk | Reduced Risk | Lower pKa reduces trapping in the hERG channel pore. |
The "Lipophilicity Paradox"
Contrary to the intuition that adding carbons increases lipophilicity, replacing a piperidine (
-
Explanation: The lower pKa means a smaller fraction of the molecule is ionized at pH 7.4. However, the intrinsic lipophilicity (LogP) of the neutral species is controlled by the compact, spherical shape of the spirocycle, which has a lower surface area for hydrophobic interaction compared to the flexible piperidine chain.
Metabolic Stability & Safety
The primary driver for switching to spirocyclic isomers is metabolic stability. Traditional rings are prone to oxidation at the
Mechanism of Stabilization
-
Steric Occlusion: The spiro-carbon acts as a shield.
-
Electronic Deactivation: The strained ring creates a higher energy barrier for the formation of the radical cation intermediate required for CYP450 oxidation.
-
Elimination of Reactive Sites: Spiro[3.3] systems lack the benzylic-like protons often found in larger rings.
Experimental Workflow: Microsomal Stability
To validate these properties, a standardized microsomal stability assay is required.[1]
Figure 2: Standardized workflow for assessing intrinsic clearance (
Detailed Experimental Protocols
Protocol: Microsomal Stability Assessment[1][2][3][4]
-
Objective: Determine the intrinsic clearance (
) of spirocyclic amine isomers compared to piperidine controls. -
Materials: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, Phosphate buffer (pH 7.4), Acetonitrile (ACN).
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM solution of the test compound (spirocyclic amine) in phosphate buffer containing 0.5 mg/mL microsomal protein.
-
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiation: Add NADPH (1 mM final concentration) to initiate the metabolic reaction.
-
Sampling: At defined time points (
min), remove 50 µL aliquots. -
Quenching: Immediately transfer aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin or Propranolol) to precipitate proteins and stop the reaction.
-
Processing: Centrifuge samples at 4,000 rpm for 20 minutes at 4°C.
-
Analysis: Inject the supernatant into an LC-MS/MS system operating in MRM (Multiple Reaction Monitoring) mode.
-
Calculation: Plot the natural log of the remaining compound area ratio vs. time.
Synthesis Note: The [2+2] Cycloaddition Route
While many spirocycles are commercially available, the de novo synthesis of the 2-azaspiro[3.3]heptane core often utilizes a [2+2] cycloaddition, a robust method for accessing this scaffold.[2]
-
Core Reaction: Reaction of methylene-cyclopropane with a sulfonyl isocyanate (e.g., chlorosulfonyl isocyanate) followed by reduction.
-
Key Advantage: This route allows for the introduction of substituents on the cyclobutane ring before spiro-formation, enabling SAR exploration of the "non-amine" side of the spirocycle.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters.
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews.
-
Wuitschik, G., et al. (2010). "Oxetanes as Replacements for Carbonyl Groups and Ethers: A Guide for the Medicinal Chemist." Journal of Medicinal Chemistry.
-
Zheng, Y., et al. (2014). "Spirocyclic Scaffolds in Drug Discovery." Expert Opinion on Drug Discovery.
-
Barnes-Seeman, D., et al. (2014). "The Role of Spirocyclic Scaffolds in the Design of Bioactive Molecules." Current Topics in Medicinal Chemistry.
Sources
A Senior Application Scientist's Guide to HPLC Methods for Spirocyclic Amine Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of spirocyclic amines is a critical step in the journey from discovery to a viable therapeutic. These unique three-dimensional structures, while offering exciting pharmacological possibilities, present significant analytical challenges. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for analyzing spirocyclic amine purity, grounded in experimental data and field-proven insights.
The Analytical Challenge of Spirocyclic Amines
Spirocyclic amines are basic compounds, and their analysis by traditional reversed-phase (RP) HPLC is often plagued by poor peak shape, including tailing and asymmetry.[1] This is primarily due to secondary ionic interactions between the protonated amine and residual acidic silanol groups on the surface of silica-based stationary phases.[1] These interactions can lead to low efficiency, reduced sensitivity, and inaccurate quantification of impurities.
Furthermore, many spirocyclic amines lack a strong UV chromophore, rendering conventional UV detection ineffective. This necessitates the use of universal detection methods that do not rely on the analyte's ability to absorb light.
This guide will navigate these challenges by comparing and contrasting several HPLC and related techniques, providing the technical insights needed to select and develop robust and reliable analytical methods.
Comparative Analysis of Chromatographic Techniques
The selection of the appropriate chromatographic technique is paramount for the successful analysis of spirocyclic amines. This section compares the performance of four key methods: Reversed-Phase HPLC (RP-HPLC) with and without ion-pairing, Hydrophilic Interaction Liquid Chromatography (HILIC), Mixed-Mode Chromatography (MMC), and Supercritical Fluid Chromatography (SFC).
Reversed-Phase HPLC (RP-HPLC): The Workhorse with Caveats
RP-HPLC is the most common chromatographic mode, but its application to basic compounds like spirocyclic amines requires careful consideration of the mobile phase and stationary phase chemistry to mitigate undesirable secondary interactions.[1]
Strategies for Improving RP-HPLC of Spirocyclic Amines:
-
High pH Mobile Phases: Operating at a pH well above the pKa of the amine (typically pH > 10) suppresses the ionization of the analyte, reducing its interaction with silanol groups. However, this approach can lead to column degradation and may not be suitable for all stationary phases.[1]
-
Ion-Pairing Chromatography (IPC): The addition of an ion-pairing reagent, such as a fatty sulfonic acid, to the mobile phase forms a neutral ion-pair with the protonated amine.[2] This complex exhibits increased hydrophobicity and is better retained on a C18 column.[2] However, ion-pairing reagents can be difficult to remove from the column and are often incompatible with mass spectrometry (MS) detection.[3][4]
Hydrophilic Interaction Liquid Chromatography (HILIC): Embracing Polarity
HILIC is an excellent alternative for the analysis of polar compounds that are poorly retained in RP-HPLC.[5][6][7][8][9] It utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[7][8]
Advantages of HILIC for Spirocyclic Amines:
-
Enhanced Retention: HILIC provides superior retention for polar analytes.[5]
-
Orthogonal Selectivity: The separation mechanism in HILIC is different from RP-HPLC, offering a complementary approach for impurity profiling.
-
MS Compatibility: The high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source, leading to improved sensitivity.[9]
Mixed-Mode Chromatography (MMC): The Best of Both Worlds
Mixed-mode chromatography columns possess stationary phases with multiple functionalities, such as reversed-phase and ion-exchange characteristics.[3][4][10][11] This dual-retention mechanism provides unique selectivity and is particularly well-suited for separating complex mixtures containing compounds with varying polarities and charge states.[10][12]
Key Benefits of MMC:
-
Tunable Selectivity: By adjusting mobile phase parameters like pH, ionic strength, and organic solvent content, the retention mechanism can be fine-tuned to achieve optimal separation.[3][4]
-
Retention of Polar and Nonpolar Analytes: MMC columns can retain both the spirocyclic amine and its potentially less polar impurities in a single run.[3]
-
MS-Friendly: Many mixed-mode methods avoid the use of non-volatile ion-pairing reagents, ensuring compatibility with MS detection.[3][4][10]
Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative
SFC is a form of normal-phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[13][14] It is a powerful technique for the analysis and purification of chiral compounds and thermally labile molecules.[13] For the chiral separation of primary amines, SFC often provides comparable selectivity and resolution to HPLC but with significantly faster analysis times.[15][16]
Advantages of SFC:
-
High Throughput: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster separations without a significant loss in efficiency.[16]
-
Reduced Solvent Consumption: The primary mobile phase, CO2, is recycled, making SFC a more environmentally friendly technique.
-
Unique Selectivity: SFC can provide different selectivity compared to HPLC, which can be advantageous for resolving closely related impurities.[15][17]
Comparison of HPLC Methods for Spirocyclic Amine Purity
| Feature | Reversed-Phase HPLC (with Ion-Pairing) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Mixed-Mode Chromatography (MMC) | Supercritical Fluid Chromatography (SFC) |
| Primary Retention Mechanism | Hydrophobic and Ion-Pairing Interactions | Partitioning into a water-enriched layer on the stationary phase surface | Combination of Hydrophobic and Ion-Exchange Interactions | Adsorption |
| Best Suited For | Basic amines that are poorly retained in standard RP-HPLC | Highly polar and hydrophilic amines | Complex mixtures with analytes of varying polarity and charge | Chiral and achiral separations, high-throughput screening |
| MS Compatibility | Poor due to non-volatile ion-pairing reagents | Excellent | Good to Excellent | Good |
| Analysis Speed | Moderate | Moderate | Moderate | Fast |
| Key Advantage | Utilizes common RP columns | Excellent retention of polar compounds | Tunable and unique selectivity | High speed and reduced environmental impact |
| Key Disadvantage | MS incompatibility, column equilibration time | Can be less robust than RP-HPLC | Method development can be more complex | Requires specialized instrumentation |
Universal Detection Methods for Non-Chromophoric Amines
Since many spirocyclic amines lack a UV chromophore, alternative detection methods are essential for their analysis.
Evaporative Light Scattering Detector (ELSD)
The ELSD is a universal detector that can detect any non-volatile analyte.[18][19][20] The column eluent is nebulized, and the solvent is evaporated, leaving behind solid particles of the analyte. These particles scatter a light beam, and the amount of scattered light is proportional to the mass of the analyte.[19][20] ELSD is compatible with gradient elution, a significant advantage over refractive index detection.[21]
Charged Aerosol Detector (CAD)
Similar to ELSD, the CAD is a universal detector that measures all non-volatile and many semi-volatile analytes.[22][23][24] After nebulization and solvent evaporation, the resulting analyte particles are charged by a corona discharge.[22] The charged particles are then detected by an electrometer. The CAD generally provides a more consistent response for different non-volatile compounds compared to ELSD.[22]
Mass Spectrometry (MS)
MS is a powerful detection technique that provides mass information about the analytes.[25] When coupled with HPLC (LC-MS), it offers high sensitivity and selectivity, allowing for the confident identification and quantification of impurities, even at trace levels.[26][27] MS is compatible with HILIC, MMC, and SFC methods that use volatile mobile phases.[3][4][9]
Experimental Workflows and Protocols
Workflow for Method Selection
Caption: A decision tree for selecting the optimal HPLC method for spirocyclic amine analysis.
Protocol 1: HILIC-CAD Method for Polar Spirocyclic Amines
This protocol is designed for the analysis of highly polar spirocyclic amines that are not well-retained by RP-HPLC.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump and autosampler.
-
Charged Aerosol Detector (CAD).
-
HILIC column (e.g., Amide, Amino, or bare Silica phase, 100 x 2.1 mm, 1.7 µm).
2. Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0-1 min: 95% B
-
1-8 min: 95% to 60% B
-
8-9 min: 60% B
-
9.1-12 min: 95% B (re-equilibration)
-
4. CAD Settings:
-
Gas: Nitrogen at 35 psi.
-
Evaporation Temperature: 35 °C.
5. Sample Preparation:
-
Dissolve the sample in a mixture of Acetonitrile and Water (90:10 v/v) to a final concentration of 1 mg/mL.
Protocol 2: Mixed-Mode-MS Method for Complex Samples
This protocol is suitable for samples containing the spirocyclic amine along with impurities of varying polarity.
1. Instrumentation and Columns:
-
LC-MS system (HPLC coupled to a single quadrupole or triple quadrupole mass spectrometer).
-
Mixed-mode column (e.g., C18 with embedded ion-exchange groups, 150 x 4.6 mm, 3.5 µm).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 5% B (re-equilibration)
-
4. MS Settings (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: As per manufacturer's recommendation.
-
Scan Range: m/z 100-1000.
5. Sample Preparation:
-
Dissolve the sample in Mobile Phase A to a final concentration of 0.5 mg/mL.
Protocol 3: SFC Method for Chiral Spirocyclic Amine Separation
This protocol is optimized for the enantiomeric separation of a chiral spirocyclic amine.
1. Instrumentation and Columns:
-
Supercritical Fluid Chromatography (SFC) system.
-
Chiral stationary phase (CSP) column suitable for amines (e.g., polysaccharide-based CSP, 250 x 4.6 mm, 5 µm).
2. Mobile Phase:
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol with 0.1% Diethylamine.
3. Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Isocratic Elution: 80% A, 20% B.
4. Detection:
-
UV detector at an appropriate wavelength (if applicable) or coupled to a universal detector.
5. Sample Preparation:
-
Dissolve the sample in the co-solvent to a final concentration of 1 mg/mL.
Conclusion and Recommendations
The selection of an appropriate HPLC method for the purity analysis of spirocyclic amines is a multi-faceted decision that depends on the specific properties of the analyte and the goals of the analysis.
-
For highly polar, non-chiral spirocyclic amines, HILIC coupled with a universal detector like CAD or MS is often the most effective approach, offering excellent retention and sensitivity.
-
When dealing with complex samples containing a mix of polar and nonpolar impurities, Mixed-Mode Chromatography provides a unique and tunable selectivity that can be highly advantageous.
-
For chiral spirocyclic amines, SFC is a powerful technique that can deliver fast and efficient enantiomeric separations with reduced environmental impact.
-
While traditional RP-HPLC can be adapted for spirocyclic amine analysis through the use of high pH or ion-pairing agents, these methods often come with limitations, particularly regarding MS compatibility.
By understanding the principles, advantages, and limitations of each of these techniques, researchers can develop robust, reliable, and fit-for-purpose analytical methods to ensure the purity and quality of their spirocyclic amine drug candidates.
References
-
The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. [Link]
-
Mixed-Mode Chromatography and Stationary Phases. SIELC Technologies. [Link]
-
Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. PubMed. [Link]
-
Amines-Ion Pairing. Chromatography Forum. [Link]
-
Evolution of Mixed-Mode Chromatography. Chromatography Today. [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. [Link]
-
Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. PubMed. [Link]
-
Evaporative light scattering detector ELSD. Advion Interchim Scientific. [Link]
-
ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager. [Link]
-
Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. PubMed. [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PMC. [Link]
-
Mixed-Mode Chromatography. ResearchGate. [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. [Link]
-
Evaporative Light Scattering Detection (ELSD). Teledyne ISCO. [Link]
-
Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International. [Link]
-
Supercritical fluid chromatography. Wikipedia. [Link]
-
Hydrophilic interaction chromatography. Wikipedia. [Link]
-
Learn how Charged Aerosol Detection can be used for both routine and complex analyses. AZoM. [Link]
-
Charged aerosol detector. Wikipedia. [Link]
-
Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc. [Link]
-
Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. SciSpace. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. [Link]
-
HPLC conditions for basic compound?. Chromatography Forum. [Link]
-
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. [Link]
-
Advanced Analysis with Supercritical Fluids Chromatography. Shimadzu. [Link]
-
Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals. [Link]
-
Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study. PMC. [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
-
The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. American Laboratory. [Link]
-
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Chiral Separation Using SFC and HPLC. Shimadzu. [Link]
-
Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbio. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 3. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - CA [thermofisher.com]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 9. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 10. helixchrom.com [helixchrom.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
- 13. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 14. Advanced Analysis with Supercritical Fluids Chromatography | SHIMADZU [shimadzu.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 19. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 20. teledynelabs.com [teledynelabs.com]
- 21. Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. sepscience.com [sepscience.com]
- 24. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 25. americanlaboratory.com [americanlaboratory.com]
- 26. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. agilent.com [agilent.com]
Safety Operating Guide
Personal protective equipment for handling 1-(Boc-amino)-6-aza-spiro[3.4]octane
Executive Summary & Compound Intelligence
1-(Boc-amino)-6-aza-spiro[3.4]octane is a specialized spirocyclic diamine intermediate used primarily in the synthesis of high-affinity pharmaceutical ligands. Its structure features a strained spiro[3.4] system and a tert-butoxycarbonyl (Boc) protecting group.
While the Boc group significantly reduces the volatility and immediate corrosivity typical of free amines, this compound must be handled as a Potent Pharmaceutical Intermediate . Due to the lipophilic nature of the Boc group and the biological activity inherent to spirocyclic scaffolds, this compound poses risks regarding skin permeation and respiratory sensitization .
Core Safety Directive: Treat this substance as a Category 2 Irritant and a potential sensitizer. All operations involving the solid powder must be contained to prevent aerosolization.
Hazard Profile & Risk Assessment
Before selecting PPE, you must understand the causality of the risks involved with this specific chemical structure.
| Hazard Class | Risk Driver | Mechanism of Action |
| Inhalation Toxicity | High (Dust) | The spirocyclic amine structure is biologically active. Inhalation of dust allows rapid absorption through mucous membranes, leading to potential respiratory sensitization or irritation (STOT-SE 3). |
| Dermal Absorption | Moderate | The Boc-group increases lipophilicity, facilitating transport across the dermal barrier. Once absorbed, metabolic cleavage could release the active spiro-amine. |
| Chemical Reactivity | Specific | Acid Sensitivity: Contact with strong acids (TFA, HCl) triggers rapid deprotection, releasing isobutylene gas and CO₂. In a closed vessel, this causes rapid pressurization and explosion risk. |
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for spirocyclic building blocks. You must implement a Self-Validating Barrier System .
A. Respiratory Protection (The Primary Barrier)
-
Standard Operation: All open handling (weighing, transfer) must occur inside a certified chemical fume hood operating at face velocity >100 fpm.
-
Outside Hood (Emergency/Maintenance): If the hood sash must be breached or for spill cleanup, use a P100 Particulate Respirator (e.g., 3M 6000 series with 2091 filters). Why? Surgical masks offer zero protection against fine pharmaceutical dusts.
B. Dermal Protection (The Double-Glove Strategy)
Single nitrile gloves can have micro-defects. For spirocyclic amines, use the Double-Gloving Protocol :
-
Inner Layer: 4 mil Nitrile (Inspection White/Blue). Acts as the last line of defense.
-
Outer Layer: 5-8 mil Nitrile or Neoprene (Long Cuff).
-
Validation: Check the inner glove for discoloration immediately upon doffing the outer glove. If the inner glove is tainted, the outer glove's breakthrough time was exceeded.
C. Ocular Protection[1][2][3]
-
Standard: Chemical Splash Goggles (Indirect Vent).
-
Contraindication: Do not rely on safety glasses with side shields when handling the powder form. Air currents can carry dust around the lenses.
Operational Workflow: Step-by-Step
This workflow minimizes static discharge (a common issue with Boc-protected solids) and exposure.
Phase 1: Preparation & Weighing
-
Static Control: Boc-protected solids are prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure before spatulating.
-
Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.
-
Taring: Tare the receiving flask with its cap loosely on to prevent draft interference, then remove the cap only for the transfer.
Phase 2: Solubilization & Reaction
-
Solvent Choice: Dissolve the solid immediately after weighing. DCM (Dichloromethane) or DMF are common, but DCM permeates gloves rapidly. If using DCM, change outer gloves immediately after the solvent step.
-
Acidic Deprotection Warning: If the next step involves TFA or HCl:
-
Venting: You must use an open system (bubbler) or a pressure-relief needle.
-
Thermodynamics: The deprotection is exothermic. Cool the vessel to 0°C before adding acid to control the rate of isobutylene/CO₂ gas evolution.
-
Phase 3: Decontamination
-
Solvent Wipe: Wipe all surfaces (balance, bench) with a methanol-dampened tissue.
-
Visual Check: Use a UV lamp (if the compound is UV-active) to inspect the work area for residual dust.
Visualizing the Safety Architecture
The following diagram illustrates the logical flow of handling, emphasizing the "Gatekeeper" steps where safety checks are mandatory.
Figure 1: Operational safety workflow for handling 1-(Boc-amino)-6-aza-spiro[3.4]octane, highlighting critical control points (Yellow) and high-risk reaction phases (Red).
Disposal & Emergency Response
Waste Management[4][5]
-
Solid Waste: Contaminated gloves, weighing boats, and tissues must be bagged in a hazardous waste bag (polyethylene) and labeled "Solid Toxic Organic Waste."
-
Liquid Waste: Dispose of reaction mixtures via High-Temperature Incineration . Do not pour down the drain. The spirocyclic structure is stable and may persist in water systems.
Emergency Spills (Powder)
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don a P100 respirator if the spill is outside the hood.
-
Wet Method: Do not dry sweep. Cover the spill with a paper towel dampened with Methanol or Isopropanol to suppress dust, then wipe up.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] National Academies Press.[1]
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance.[2] United States Department of Labor.
-
Sigma-Aldrich. (2024). Safety Data Sheet: Generic Boc-Protected Amines. (Reference for H315/H319/H335 classification standards).
-
Common Organic Chemistry. (2023). Boc Protection/Deprotection Mechanisms and Gas Evolution Hazards.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
